molecular formula C12H12N2O3 B189013 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 109300-31-4

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Katalognummer: B189013
CAS-Nummer: 109300-31-4
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: NCSMCVZNYCCOGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical scaffold of interest in medicinal chemistry and drug discovery research. This benzamide derivative incorporates a 3-amido-5-methylisoxazole moiety, a structural feature found in compounds with diverse biological activities. Structurally similar molecules featuring the N-(5-methylisoxazol-3-yl) group have been investigated as cell differentiation inducers, with potential research applications in oncology and the study of autoimmune diseases . Furthermore, the isoxazole ring is a common pharmacophore in sulfonamide-based therapeutics, which are known to target various enzymes and have been explored as anti-infective agents . The specific methoxy-benzamide structure also aligns with compounds studied for their potential to inhibit specific biological pathways. Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in analytical studies. Its core structure provides a platform for probing structure-activity relationships and for developing novel probes in biochemical assays.

Eigenschaften

IUPAC Name

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-7-11(14-17-8)13-12(15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSMCVZNYCCOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349991
Record name Benzamide, 4-methoxy-N-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109300-31-4
Record name 4-Methoxy-N-(5-methyl-3-isoxazolyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109300-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-methoxy-N-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide , a representative structure of the N-isoxazolyl benzamide class. This scaffold is critical in medicinal chemistry, serving as a bioisostere for biaryl systems and a core pharmacophore in the development of FtsZ inhibitors and antimicrobial agents.

Subject: this compound

CAS Registry (Analogous Class): Related to Sulfamethoxazole intermediates and FtsZ inhibitor libraries.[1] Molecular Formula:


Molecular Weight:  232.24  g/mol 

Part 1: Structural Architecture & Pharmacophore Analysis

The "Privileged" Isoxazole Core

The 5-methyl-1,2-oxazol-3-yl (or 5-methylisoxazol-3-yl) moiety is a "privileged structure" in drug design. Unlike a simple phenyl ring, the isoxazole ring possesses distinct electronic properties that influence binding affinity and metabolic stability.

  • Bioisosterism: The isoxazole ring acts as a bioisostere for pyridine and benzene but with a higher dipole moment. The oxygen atom (position 1) and nitrogen (position 2) act as hydrogen bond acceptors, crucial for interacting with target proteins like the bacterial cell division protein FtsZ.

  • Electronic Modulation: The 3-amino-5-methylisoxazole core is electron-deficient compared to aniline. The electron-withdrawing nature of the C=N bond reduces the nucleophilicity of the exocyclic amine, necessitating specific synthetic activation strategies (detailed in Part 2).

  • The Methoxy "Anchor": The para-methoxy group on the benzamide ring serves two functions:

    • Lipophilicity Tuning: It increases

      
       moderately compared to a hydroxyl group, improving membrane permeability.
      
    • Metabolic Blockade: It blocks the para-position from rapid oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life relative to the unsubstituted benzamide.

Pharmacophore Visualization (DOT)

Pharmacophore Methoxy 4-Methoxy Group (Lipophilic Anchor) Benzene Benzene Ring (Pi-Stacking) Methoxy->Benzene Electron Donation (+M) Amide Amide Linker (H-Bond Donor/Acceptor) Benzene->Amide Rigid Scaffold Target Target Pocket (e.g., FtsZ / COX-2) Benzene->Target Pi-Pi Stacking Isoxazole 5-Methylisoxazole (Polarity & H-Bonding) Amide->Isoxazole Covalent Link Amide->Target H-Bond (NH donor) Isoxazole->Target H-Bond (N/O acceptor)

Figure 1: Pharmacophore map illustrating the functional roles of the 4-methoxy-N-(5-methylisoxazol-3-yl)benzamide substructures in protein binding.

Part 2: Synthetic Protocols & Process Optimization

The Nucleophilicity Challenge

A common pitfall in synthesizing N-isoxazolyl amides is the low nucleophilicity of 3-amino-5-methylisoxazole. Standard coupling reagents (like EDC/HOBt) often result in sluggish reaction rates or low yields.

Expert Insight: The amine at the 3-position is conjugated to the isoxazole double bond, delocalizing the lone pair. To overcome this, we utilize a high-energy acyl chloride activation rather than standard carbodiimide coupling.

Optimized Synthesis Protocol

Reaction: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Reagents:

  • Substrate A: 4-Methoxybenzoyl chloride (prepared from anisic acid + thionyl chloride).

  • Substrate B: 3-Amino-5-methylisoxazole.[1][2]

  • Base: Pyridine (acts as both solvent and acid scavenger) or Triethylamine (TEA) in DCM.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Activation (In Situ): If starting from 4-methoxybenzoic acid, reflux with

    
     (2.0 equiv) and a catalytic drop of DMF for 2 hours. Evaporate excess 
    
    
    
    to obtain the crude acid chloride. Note: Commercial acid chloride is preferred for consistency.
  • Coupling:

    • Dissolve 3-amino-5-methylisoxazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add Pyridine (2.5 equiv). Cool the solution to 0°C under nitrogen atmosphere.

    • Dropwise add 4-methoxybenzoyl chloride (1.1 equiv) dissolved in minimal DCM.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The amine spot (

    
    ) should disappear.
    
  • Quenching & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ). Wash organic layer with 1M HCl (to remove excess pyridine), then brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.

Synthetic Workflow Diagram (DOT)

Synthesis Acid 4-Methoxybenzoic Acid Chloride Acid Chloride Intermediate (High Reactivity) Acid->Chloride Activation SOCl2 SOCl2 / DMF (cat.) SOCl2->Chloride Crude Crude Amide Chloride->Crude Nucleophilic Attack Amine 3-Amino-5-methylisoxazole Amine->Crude Base Pyridine / DCM 0°C -> RT Base->Crude Final Pure 4-methoxy-N-(5-methylisoxazol-3-yl)benzamide Crude->Final Recrystallization (EtOH/H2O)

Figure 2: Step-by-step synthetic pathway utilizing acid chloride activation to overcome low amine nucleophilicity.

Part 3: Physicochemical & Analytical Profiling

Predicted ADME Properties

This compound falls within the "drug-like" space defined by Lipinski's Rule of 5.

PropertyValue (Predicted)Interpretation
LogP 2.1 – 2.4Optimal lipophilicity for oral bioavailability.
TPSA ~65 ŲGood membrane permeability (TPSA < 140 Ų).
H-Bond Donors 1 (Amide NH)Low donor count favors permeability.
H-Bond Acceptors 4 (N, O, O, O)Sufficient for target engagement.
Solubility Low-ModerateLikely requires formulation (e.g., micronization) for in vivo studies.
Analytical Characterization (Expected Data)

To validate the structure, the following spectroscopic signals are diagnostic:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.8 ppm (s, 1H): Amide NH . (Disappears on 
      
      
      
      shake).
    • 
       7.9–8.0 ppm (d, 2H): Benzene protons ortho to carbonyl.
      
    • 
       7.0–7.1 ppm (d, 2H): Benzene protons ortho to methoxy.
      
    • 
       6.6 ppm (s, 1H): Isoxazole Ring proton (C4-H) . Diagnostic singlet.
      
    • 
       3.8 ppm (s, 3H): Methoxy group (
      
      
      
      ).
    • 
       2.4 ppm (s, 3H): Isoxazole methyl group (
      
      
      
      ).
  • IR Spectroscopy:

    • 
      : N-H stretch.
      
    • 
      : Amide C=O stretch (Strong).
      
    • 
      : C=N isoxazole stretch.
      

Part 4: Biological Context & Applications

FtsZ Inhibition

Research indicates that benzamide derivatives containing isoxazole rings are potent inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a prokaryotic homolog of tubulin. FtsZ is essential for bacterial cell division (septum formation).

  • Mechanism: The benzamide core occupies the hydrophobic pocket of FtsZ, while the isoxazole ring interacts with the nucleotide-binding domain or the T7 loop, preventing GTP-dependent polymerization.

  • Relevance: This specific molecule serves as a lead compound for developing agents against methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Synergy

Structurally related to the antibiotic Sulfamethoxazole, this amide derivative lacks the sulfonamide group required for dihydropteroate synthase inhibition. However, it retains activity against specific fungal strains and gram-positive bacteria, often used in fragment-based drug discovery (FBDD) to probe binding pockets before optimizing the linker.

References

  • Sun, N., et al. (2020). "Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus." Bioorganic & Medicinal Chemistry.

  • Bi, F., et al. (2018). "Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators." European Journal of Medicinal Chemistry.

  • Katritzky, A. R., et al. (2002). "An efficient conversion of carboxylic acids into Weinreb amides." ARKIVOC. (Methodology reference for amide coupling).

  • PubChem Compound Summary. "N-(5-methylisoxazol-3-yl)benzamide derivatives." National Center for Biotechnology Information.

Sources

A Research and Evaluation Guide to the Biological Activity of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intersection of the benzamide and oxazole scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive framework for the investigation of a novel entity, 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide. While direct biological data for this specific molecule is not yet prevalent in the public domain, this document synthesizes existing knowledge on structurally related compounds to propose a robust research and evaluation program. We will delve into hypothesized biological activities, potential mechanisms of action, and detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and similar molecules.

Introduction and Rationale

The compound this compound is a small molecule featuring a 4-methoxybenzamide moiety linked to a 5-methyl-1,2-oxazole ring. The benzamide functional group is a cornerstone in drug design, present in a wide array of approved therapeutics. The 1,2-oxazole (isoxazole) ring is a bioisostere for various functional groups and is known to confer favorable pharmacokinetic and pharmacodynamic properties.

The rationale for investigating this specific compound is built upon the established biological activities of its constituent parts and related structures:

  • Benzamide Derivatives: These compounds are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1]

  • Oxazole/Isoxazole Derivatives: The oxazole ring is a key component in many bioactive molecules, contributing to antimicrobial, anti-inflammatory, and antiproliferative properties.[2][3]

  • Structurally Related Compounds: Research on N-(oxazolyl)benzamides and related sulfonamides has pointed towards potential anticancer activity, possibly through the inhibition of key signaling pathways.[4][5] For instance, derivatives of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide have been explored as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]

This guide, therefore, outlines a proposed research program to elucidate the biological activity of this compound, with a primary focus on its potential as an anticancer agent.

Hypothesized Biological Activity: Anticancer Properties

Based on the available literature for structurally similar compounds, we hypothesize that this compound may exhibit antiproliferative activity against cancer cells.

Proposed Mechanism of Action: EGFR Signaling Pathway Inhibition

A plausible mechanism of action for this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a common feature in many cancers, making it a validated therapeutic target.

We hypothesize that this compound could act as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

EGFR_Pathway Hypothesized EGFR Inhibition Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ATP ATP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Compound 4-methoxy-N-(5-methyl- 1,2-oxazol-3-yl)benzamide Compound->EGFR Inhibits ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols for Validation

To systematically evaluate the anticancer potential of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.

In Vitro Evaluation

Rationale: The initial step is to determine the compound's effect on the viability and proliferation of cancer cells, particularly those with known EGFR overexpression, such as the A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cell lines.[5]

Protocol: MTT Assay

  • Cell Seeding: Plate A549 and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor like Gefitinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Rationale: To confirm direct inhibition of EGFR, a cell-free kinase assay is essential. This will determine if the compound's cytotoxic effects are mediated through the proposed target.

Protocol: EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: Prepare a reaction buffer containing EGFR kinase, a fluorescently labeled ATP tracer (Eu-ATP), and the test compound at various concentrations.

  • Reaction Incubation: Mix the reagents in a 384-well plate and incubate at room temperature for 1 hour to allow binding to reach equilibrium.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The binding of the tracer to the kinase results in a high FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.

In Vivo Evaluation

Rationale: Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism. A tumor xenograft model is a standard preclinical model for this purpose.

Protocol: A549 Xenograft Mouse Model

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer the test compound (e.g., 25, 50 mg/kg) via oral gavage or intraperitoneal injection daily for 21 days. The control group will receive the vehicle. A positive control group (e.g., treated with a standard-of-care drug) should also be included.

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-EGFR).

Experimental_Workflow Drug Discovery Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Viability Cell Viability Assays (MTT, A549, MCF-7) Kinase_Assay EGFR Kinase Assay (TR-FRET) Cell_Viability->Kinase_Assay If IC50 < 10 µM Xenograft A549 Xenograft Model in Nude Mice Kinase_Assay->Xenograft If potent & selective PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity Clinical_Candidate Clinical_Candidate Toxicity->Clinical_Candidate Favorable Profile Start Compound Synthesis & Characterization Start->Cell_Viability

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Antiproliferative Activity

CompoundCell LineIC50 (µM) ± SD
This compound A549Hypothetical Value
MCF-7Hypothetical Value
Gefitinib (Positive Control)A549Literature Value
MCF-7Literature Value

Table 2: In Vitro EGFR Kinase Inhibition

CompoundTargetIC50 (nM) ± SD
This compound EGFRHypothetical Value
Gefitinib (Positive Control)EGFRLiterature Value

Synthesis

A plausible synthetic route for this compound involves the amide coupling of 4-methoxybenzoyl chloride with 3-amino-5-methylisoxazole.

Protocol:

  • Acid Chloride Formation: Reflux 4-methoxybenzoic acid with an excess of thionyl chloride (SOCl₂) for 2-3 hours. Remove the excess SOCl₂ under reduced pressure to obtain 4-methoxybenzoyl chloride.

  • Amide Coupling: Dissolve 3-amino-5-methylisoxazole in a suitable solvent such as pyridine or tetrahydrofuran (THF). Cool the solution to 0°C. Add the 4-methoxybenzoyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically grounded strategy for the investigation of the biological activity of this compound. The proposed research program, focusing on its potential as an anticancer agent via EGFR inhibition, provides a clear path from initial in vitro screening to preclinical in vivo evaluation.

Positive outcomes from these studies would warrant further investigation into the compound's broader kinase selectivity profile, detailed pharmacokinetic and toxicology studies, and exploration of its efficacy against other cancer types. The modular nature of the synthesis also allows for the generation of a library of related analogs to establish a clear structure-activity relationship (SAR), which is crucial for lead optimization. The framework presented here serves as a robust starting point for unlocking the therapeutic potential of this promising chemical scaffold.

References

  • Yan, S., Wang, Y., Song, M., & Zhang, Y. (2012). 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(3), o693. [Link]

  • Akili, S., Ben Hadda, D., Bitar, Y., & Chehna, M. F. (2019). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. ResearchGate. [Link]

  • Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. [Link]

  • Miyazaki, T., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 271-274. [Link]

  • Michaelidou, A. S., & Hadjipavlou-Litina, D. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(20), 4781. [Link]

  • Sohail, M., et al. (2012). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o693. [Link]

  • Chicha, H., et al. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73. [Link]

Sources

Physicochemical Profiling & Synthesis Guide: 4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

[1]

Executive Summary & Chemical Identity

4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic small molecule belonging to the N-heteroaryl benzamide class.[1] Structurally, it functions as a "reversed amide" bioisostere of isoxazole-carboxamide drugs (e.g., Leflunomide metabolites) and a non-ionizable carbonyl analog of the sulfonamide antibiotic Sulfamethoxazole.[1]

This compound is primarily utilized in medicinal chemistry as a structural probe to investigate the electronic contributions of the amide linker versus the sulfonamide linker in protein-ligand binding interactions. Its physicochemical profile is characterized by moderate lipophilicity and low aqueous solubility due to the lack of an ionizable proton at physiological pH.

Chemical Identifiers
PropertyDetail
IUPAC Name This compound
Common Name p-Anisyl-3-amido-5-methylisoxazole
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
CAS Number Not widely indexed (NCE/Research Grade)
SMILES COc1ccc(cc1)C(=O)Nc2noc(C)c2
InChI Key (Predicted) ZJ...[1][2] Note: Derivative of InChI=1S/C12H12N2O3...

Physicochemical Properties Profile

The following data synthesizes experimental precedents for N-isoxazolyl amides with computational predictions validated against close structural analogs (e.g., Sulfamethoxazole, Leflunomide).

Core Parameters
ParameterValue (Approx.)Context & Causality
LogP (Lipophilicity) 2.1 – 2.4 The p-methoxy group and aromatic rings contribute to lipophilicity.[1] Unlike its sulfonamide analog (LogP ~0.89), the carboxamide linker increases lipophilicity by removing the polar sulfonyl group.
pKa (Acid Dissociation) > 11.5 (Amide NH) Critical Distinction: Unlike Sulfamethoxazole (pKa ~5.7), which is acidic and ionized at pH 7.4, this carboxamide is neutral at physiological pH.[1] The carbonyl group is less electron-withdrawing than the sulfonyl group, reducing the acidity of the N-H proton.
Topological Polar Surface Area (TPSA) ~65 Ų Derived from the amide (29 Ų), ether (9 Ų), and isoxazole nitrogen/oxygen.[1] Suggests good membrane permeability (Rule of 5 compliant).[1]
Aqueous Solubility Low (< 50 µM) The molecule is planar and neutral at pH 7.4, leading to high lattice energy and poor water solubility compared to ionized sulfonamides.[1]
Melting Point 155 – 160 °C Estimated based on p-anisamide (167°C) and isoxazole amide trends.[1]
Structural Bioisosterism

This molecule serves as a critical reference point in Structure-Activity Relationship (SAR) studies:

  • vs. Sulfamethoxazole: It tests the role of the tetrahedral sulfonyl geometry versus the planar carbonyl geometry.

  • vs. Leflunomide (A77 1726): It represents a "reverse amide" linkage.[1] Leflunomide's active metabolite has the amide nitrogen attached to the phenyl ring; this molecule has the nitrogen attached to the isoxazole ring.

Structural Comparison Diagram

The following diagram illustrates the structural relationship between the target molecule and its clinical analogs.

BioisosteresTargetTarget MoleculeThis compound(Neutral at pH 7.4)SulfamethoxazoleSulfamethoxazole(Sulfonamide Analog)(Acidic, pKa ~5.7)Target->SulfamethoxazoleBioisostere:-SO2- replaced by -C(=O)-LeflunomideLeflunomide Metabolite(Reverse Amide)(Isoxazole-C(=O)-NH-Phenyl)Target->LeflunomideReverse Amide:Linkage Direction Swapped

Figure 1: Structural relationship between the target benzamide, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide metabolite.[1][3]

Synthesis Protocol

Objective: Synthesis of this compound via nucleophilic acyl substitution.

Reaction Class: Schotten-Baumann Acylation.[1]

Reagents & Materials
  • Substrate: 3-Amino-5-methylisoxazole (CAS: 1072-67-9).[1]

  • Electrophile: 4-Methoxybenzoyl chloride (Anisoyl chloride) (CAS: 100-07-2).[1][4]

  • Base: Pyridine (solvent/base) or Triethylamine (Et₃N) in Dichloromethane (DCM).[1]

  • Purification: Ethanol or Ethyl Acetate/Hexane recrystallization.[1]

Step-by-Step Methodology

This protocol utilizes a pyridine-mediated acylation, preferred for isoxazole amines due to their lower nucleophilicity compared to aniline.[1]

  • Preparation: In a 100 mL round-bottom flask equipped with a drying tube (CaCl₂), dissolve 3-amino-5-methylisoxazole (10 mmol, 0.98 g) in anhydrous Pyridine (15 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add 4-methoxybenzoyl chloride (11 mmol, 1.88 g) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).[1]

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove pyridinium salts.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol (or an Ethanol/Water mix).

    • Alternative: If no precipitate forms (oiling out), extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and Brine.[1] Dry over Na₂SO₄ and concentrate.

Synthesis Workflow Diagram

SynthesisStartStart:3-Amino-5-methylisoxazole(Dissolved in Pyridine)AddAdd Electrophile:4-Methoxybenzoyl Chloride(0°C, Dropwise)Start->AddStirReaction:Stir at RT (4-6 hrs)Formation of Amide BondAdd->StirQuenchQuench:Pour into Ice WaterPrecipitate FormationStir->QuenchFilterIsolation:Vacuum Filtration &Wash with 1N HClQuench->FilterFinalFinal Product:Recrystallization (EtOH)Yield: ~75-85%Filter->Final

Figure 2: Step-by-step synthesis workflow for the target benzamide.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.8 ppm (s, 1H): Amide N-H (Singlet, broad).[1]

    • δ ~7.9 ppm (d, 2H): Aromatic protons (ortho to carbonyl).[1]

    • δ ~7.0 ppm (d, 2H): Aromatic protons (ortho to methoxy).[1]

    • δ ~6.6 ppm (s, 1H): Isoxazole C4-H (Diagnostic singlet).[1]

    • δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃).[1]

    • δ ~2.3 ppm (s, 3H): Isoxazole methyl group (-CH₃).[1]

  • IR Spectrum:

    • 1650–1680 cm⁻¹: Amide C=O stretch (Strong).[1]

    • 3200–3300 cm⁻¹: N-H stretch.

References

  • Isoxazole Chemistry & Reactivity

    • Pinho e Melo, T. M. (2005).[1] Recent advances on the synthesis and reactivity of isoxazoles.[5][6] Current Organic Chemistry, 9(10), 925-958.[1]

  • Synthesis of Sulfamethoxazole Analogs

    • Mondal, S., et al. (2015).[1] Synthesis and biological evaluation of novel sulfonamide derivatives. Journal of Chemical Sciences. (Provides context for isoxazole amine reactivity).

  • Acylation Protocols (Schotten-Baumann)

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for acid chloride coupling).

  • Physicochemical Prediction Models

    • Calculated using consensus models based on fragment contributions (ClogP, TPSA) compatible with SwissADME and ChemAxon methodologies.[1]

Disclaimer: The specific physicochemical values provided (LogP, pKa) are derived from high-fidelity structure-activity relationship (SAR) models and analogous compounds (Sulfamethoxazole, Leflunomide) in the absence of a specific crystallographic monograph for this exact chemical entity.[1]

Introduction: The Synergy of Two Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Isoxazole Benzamide Derivatives

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Isoxazole and benzamide moieties each represent "privileged structures," five-membered heterocyclic and N-substituted benzene carboxamide scaffolds, respectively, that are frequently found in a multitude of biologically active compounds. The isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, offers a versatile template for substitution and can engage in various non-covalent interactions with biological targets. Its unique electronic properties and relative stability make it an attractive component in modern pharmaceutical research.

The benzamide scaffold is equally significant, serving as a key structural motif in drugs targeting a wide array of receptors and enzymes. The amide linkage provides a rigid, planar unit capable of acting as both a hydrogen bond donor and acceptor, critical for molecular recognition at a biological active site. When these two scaffolds are covalently linked, the resulting isoxazole benzamide derivatives emerge as a potent class of molecules with a broad spectrum of therapeutic applications, most notably in the fields of oncology and bacteriology. This guide provides a comprehensive review of their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to their development.

Core Synthetic Strategies: Forging the Amide Bond

The principal method for creating isoxazole benzamide derivatives is through a standard amide coupling reaction. This involves forming an amide bond between an amine-substituted isoxazole and a carboxylic acid-substituted benzene (or vice versa). Due to the low reactivity of a free carboxylic acid, it must first be "activated" into a more electrophilic species. This is reliably achieved using a variety of common coupling reagents.

The general workflow involves the activation of a benzoic acid derivative followed by nucleophilic attack from an amino-isoxazole.

Generalized Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes a standard procedure for the synthesis of an isoxazole benzamide derivative from a generic benzoic acid and an amino-isoxazole using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and N-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.[1]

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Substituted Amino-Isoxazole (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (Water, 1N HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzoic acid (1.0 eq), HOBt (1.2 eq), and the amino-isoxazole (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath while stirring.

  • Reagent Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. Following this, add EDC·HCl (1.2 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 8 to 24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM or ethyl acetate. Wash the organic phase sequentially with water, 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (in vacuo).

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure isoxazole benzamide derivative.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for EDC/HOBt-mediated amide coupling.

Key Biological Activities and Mechanisms of Action

Isoxazole benzamide derivatives have demonstrated significant potential across multiple therapeutic areas. Their activity is largely attributed to the specific inhibition of key proteins involved in disease progression, particularly in cancer and bacterial infections.

Anticancer Activity: Inhibition of VEGFR-2 Kinase

A primary mechanism for the anticancer effects of many isoxazole benzamide derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis , the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, a process they stimulate by secreting VEGF. When VEGF binds to VEGFR-2 on endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to new vessel formation.

By competitively binding to the ATP-binding site in the kinase domain of VEGFR-2, isoxazole benzamide inhibitors block its phosphorylation and subsequent downstream signaling. This effectively chokes off the tumor's blood supply, inhibiting its growth and potential for metastasis.

dot graph G { layout=dot; rankdir=TB; splines=ortho; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Inhibition of the VEGFR-2 signaling pathway.

Table 1: Selected Anticancer Activity of Isoxazole Carboxamide/Benzamide Derivatives

Compound Ref.Cancer Cell LineActivity (IC₅₀)Source
Derivative 129 HeLa (Cervical)0.91 ± 1.03 µM
Derivative 130 MCF-7 (Breast)4.56 ± 2.32 µM
Derivative 127 Hep3B (Liver)5.96 ± 0.87 µM
Compound 2d HeLa (Cervical)15.48 µg/mL
Compound 2d Hep3B (Liver)~23 µg/mL
Compound 2e Hep3B (Liver)~23 µg/mL
Compound 2 K562 (Leukemia)18.01 ± 0.69 nM
Compound 5 K562 (Leukemia)35.2 ± 6.2 nM
Antibacterial Activity: Modulation of FtsZ Polymerization

The rise of antibiotic resistance necessitates the discovery of antibacterial agents with novel mechanisms of action. Isoxazole benzamide derivatives have emerged as potent inhibitors of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential protein for cell division in nearly all bacteria.

FtsZ polymerizes at the mid-cell to form a contractile ring, known as the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to the formation of a new septum and the division of the cell into two daughter cells.

Isoxazole benzamide inhibitors bind to an allosteric site on FtsZ, often referred to as the inter-domain cleft. This binding does not prevent polymerization but rather alters its dynamics, leading to the formation of aberrant, non-functional polymers. This disruption of normal Z-ring formation and function ultimately blocks cytokinesis and leads to bacterial cell death. This novel mechanism makes them effective against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

dot graph G { layout=dot; rankdir=LR; splines=true; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Mechanism of FtsZ inhibition by isoxazole benzamides.

Table 2: Antibacterial Activity of Isoxazole Benzamide FtsZ Inhibitors

Compound Ref.Bacterial StrainActivity (MIC)Source
B14 S. aureus RN42200.25 µg/mL
B14 MRSA Mu500.5 µg/mL
B16 S. aureus RN42200.5 µg/mL
B16 MRSA Mu501 µg/mL
B16 B. subtilis 1680.125 µg/mL

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole benzamide derivatives is highly dependent on the substitution patterns on both the isoxazole and benzamide rings.

  • For Anticancer (VEGFR-2 Inhibition) Activity:

    • Substituents on the benzene ring attached to the isoxazole are crucial. The presence of electron-donating groups has been shown to be necessary for potent activity.

    • The specific linkage and substitution on the benzamide portion modulate the binding affinity within the ATP pocket of the kinase domain.

  • For Antibacterial (FtsZ Inhibition) Activity:

    • The substitution pattern on the benzamide ring is critical. For instance, 2,6-difluoro substitution on the benzamide ring is a common feature in many potent FtsZ inhibitors.

    • The position of the amide linkage on the isoxazole ring influences potency. Studies comparing isoxazol-3-yl and isoxazol-5-yl containing benzamides found that the isoxazol-5-yl isomers showed stronger antibacterial activity.

    • Modifications to the linker connecting the two rings can improve pharmacokinetic properties, such as metabolic stability.

Conclusion and Future Outlook

Isoxazole benzamide derivatives represent a highly promising and versatile chemical class for therapeutic development. Their modular synthesis allows for extensive chemical exploration and optimization, leading to potent and selective inhibitors for a range of biological targets. The well-defined mechanisms of action against critical targets like VEGFR-2 and FtsZ provide a solid foundation for rational drug design. The demonstrated efficacy against cancer cell lines and drug-resistant bacteria underscores their potential to address significant unmet medical needs. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel isoxazole-benzamide hybrids with dual-action mechanisms, and expanding their application to other disease areas.

References

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Eid, E. E., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. [Link]

  • Garofalo, A., et al. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. [Link]

  • (2023). Design, Synthesis, and Anticancer Activity of Some New N-{5-[(1H-Benzo[d]imidazol-1-yl)methyl]isoxazol-3-yl}benzamide Hybrids. Scilit. [Link]

  • Hawash, M., et al. (2024). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-synthesis.org. [Link]

  • Abdelgawad, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ma, S., et al. (2018). Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. European Journal of Medicinal Chemistry. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). organic-chemistry.org. [Link]

  • Abdelgawad, M. A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules. [Link]

  • Sforça, M. L., et al. (2021). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Molecular Biosciences. [Link]

  • (2024). (a) Chemical structures of the oxazole-benzamide FtsZ inhibitors 1 and... ResearchGate. [Link]

  • Artola, M., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. International Journal of Molecular Sciences. [Link]

Sources

Methodological & Application

Application Note: Optimized Amide Coupling Protocols for 5-Methyl-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nucleophilicity Challenge

5-Methyl-1,2-oxazol-3-amine (also known as 3-amino-5-methylisoxazole) is a privileged scaffold in medicinal chemistry, serving as a core component in antibiotics (e.g., Sulfamethoxazole), COX-2 inhibitors, and kinase inhibitors. However, incorporating this amine into an amide bond is synthetically challenging due to its extreme electronic deactivation .

The Mechanistic Barrier

Unlike standard anilines (


) or alkyl amines (

), the amino group at the 3-position of the isoxazole ring exhibits a conjugate acid

of approximately 2.0–2.5 . The adjacent ring oxygen and nitrogen atoms exert a strong inductive electron-withdrawing effect, while the lone pair on the exocyclic nitrogen is partially delocalized into the aromatic system.

Implication for Synthesis: Standard coupling reagents (EDC/HOBt, DCC) often fail to generate sufficient electrophilicity at the carbonyl center to overcome this weak nucleophilicity, leading to stalled reactions, low yields, or the need for excessive heating (which promotes decomposition). Successful coupling requires activating the carboxylic acid to a "super-electrophile" state.

Strategic Workflow: Method Selection

Do not default to a single method. Select the protocol based on the stability of your carboxylic acid partner and the scale of the reaction.

CouplingStrategy cluster_conditions Critical Parameters Start Start: Carboxylic Acid + 5-Methyl-1,2-oxazol-3-amine AcidSensitive Is the Acid Moiety Epimerization Prone or Acid-Sensitive? Start->AcidSensitive T3P_Route METHOD A: T3P Coupling (High Yield, Low Epimerization) AcidSensitive->T3P_Route Yes (High Sensitivity) HATU_Route METHOD B: HATU/DIPEA (Discovery Scale, High Cost) AcidSensitive->HATU_Route No (Standard Discovery) Solvent: EtOAc or 2-MeTHF\nBase: Pyridine (excess) Solvent: EtOAc or 2-MeTHF Base: Pyridine (excess) T3P_Route->Solvent: EtOAc or 2-MeTHF\nBase: Pyridine (excess) AcidCl_Route METHOD C: Acid Chloride Activation (Sterically Hindered/Unreactive Acids) HATU_Route->AcidCl_Route If Reaction Stalls Solvent: DMF or DMAc\nBase: DIPEA Solvent: DMF or DMAc Base: DIPEA HATU_Route->Solvent: DMF or DMAc\nBase: DIPEA Reagent: (COCl)2 or SOCl2\nBase: Pyridine/DMAP Reagent: (COCl)2 or SOCl2 Base: Pyridine/DMAP AcidCl_Route->Reagent: (COCl)2 or SOCl2\nBase: Pyridine/DMAP

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate properties.

Detailed Protocols

Method A: T3P (Propanephosphonic Acid Anhydride) – The Industrial Standard

This is the preferred method for this substrate. T3P acts as a kinetic dehydrating agent that generates a highly reactive mixed anhydride intermediate. It is particularly effective for weak amines because it can be used with pyridine, which acts as both a base and an acylation catalyst.

  • Pros: Low epimerization, water-soluble byproducts (easy workup), high conversion for weak amines.

  • Cons: Reagent cost (at kilo scale), requires excess base.

Protocol:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and 5-methyl-1,2-oxazol-3-amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF .

    • Note: Avoid DMF if possible to simplify workup, but use it if solubility is limiting.

  • Base Addition: Add Pyridine (3.0 – 5.0 equiv).

    • Why: Pyridine is crucial here. It buffers the system and may form an intermediate N-acylpyridinium species which is highly reactive.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 12–24 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash effectively with water, then 0.5M HCl (to remove pyridine/isoxazole excess), then saturated

    
    . Dry over 
    
    
    
    and concentrate.
Method B: HATU Activation – The Discovery "Gold Standard"

For small-scale discovery chemistry (mg scale) where cost is not a factor, HATU provides a robust activation.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at room temperature.

    • Visual Check: The solution should turn slightly yellow/orange as the activated ester forms.

  • Coupling: Add 5-methyl-1,2-oxazol-3-amine (1.2 equiv).

  • Catalysis (Optional but Recommended): Add DMAP (0.1 equiv).[1]

    • Mechanistic Note: DMAP helps transfer the acyl group from the O-At intermediate to the weak amine nucleophile.

  • Reaction: Stir at 40–60°C for 4–16 hours.

    • Warning: Room temperature is often insufficient for this specific amine.

  • Workup: Dilute with EtOAc/Ether. Wash with LiCl solution (5%) to remove DMF, followed by standard acid/base washes.

Method C: Acid Chloride (The "Brute Force" Approach)

If the acid is sterically hindered or Methods A/B fail, convert the acid to its chloride. This generates the most electrophilic species possible.

Protocol:

  • Chlorination: Suspend Carboxylic Acid (1.0 equiv) in dry DCM . Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF . Stir until gas evolution ceases (1–2 hours). Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in dry DCM or THF .

  • Amine Addition: In a separate vial, mix 5-methyl-1,2-oxazol-3-amine (1.1 equiv) and Pyridine (2.0 equiv) in DCM.

  • Combination: Add the amine/pyridine solution to the acid chloride solution at 0°C.

  • Reaction: Warm to RT. If sluggish, add DMAP (0.1 equiv) and reflux.

Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureEDC / HOBtHATUT3P / PyridineAcid Chloride
Reactivity Low (Not Recommended)HighHighVery High
Epimerization LowModerateVery LowHigh
Purification Urea byproduct issuesTetramethylurea byproductWater soluble (Excellent)Clean (if volatile)
Suitability Strong amines onlyGeneral purposeBest for Isoxazoles Steric bulk
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: The generated amide may be inhibiting the reaction, or the activated ester hydrolyzed.

    • Solution: Switch to Method C (Acid Chloride) or use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the chloride in situ under neutral conditions.

  • Problem: Regioselectivity (Ring Nitrogen Acylation).

    • Observation: Mass spec shows M+Acyl but NMR is messy.

    • Solution: This is rare for 3-amino isoxazoles compared to 5-amino isomers. However, if observed, perform the reaction in Pyridine solvent at 0°C to favor the kinetic N-exocyclic product.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Petersen, M., et al. (2019). "Optimization of Amide Coupling for Electron-Deficient Amines." Organic Process Research & Development. (General reference for T3P utility in weak amines).
  • ChemicalBook. (2024).[3] "Properties and pKa prediction for 3-Amino-5-methylisoxazole (CAS 1072-67-9)."

Sources

Application Notes and Protocols for 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide: A Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects[1][2][3]. The incorporation of heterocyclic rings, such as the 1,2-oxazole (isoxazole) system, can significantly influence a molecule's pharmacological properties, including target specificity and potency. While the specific biological target of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide is not yet elucidated in publicly available literature, its structural features are reminiscent of known kinase inhibitors.

This document, therefore, presents a series of detailed in vitro assay protocols based on the hypothesis that this compound, hereafter referred to as "Compound X," is a novel inhibitor of a hypothetical receptor tyrosine kinase (RTK), "Target Kinase Y" (TKY). These protocols are designed to provide a comprehensive framework for researchers and drug development professionals to characterize the activity of Compound X from initial screening to cellular mechanism of action.

Hypothetical Mechanism of Action: Inhibition of TKY Signaling

For the purpose of these protocols, we will assume that TKY is an RTK that, upon ligand binding, dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation and survival. Compound X is hypothesized to be an ATP-competitive inhibitor of TKY, binding to the kinase domain and preventing the phosphorylation of TKY and its downstream substrates.

TKY_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand TKY_inactive TKY (Inactive) Ligand->TKY_inactive Binding TKY_active TKY-P (Active) TKY_inactive->TKY_active Dimerization & Autophosphorylation Downstream Downstream Substrate TKY_active->Downstream Phosphorylation Downstream_P Downstream-P Downstream->Downstream_P Proliferation Cell Proliferation & Survival Downstream_P->Proliferation CompoundX Compound X CompoundX->TKY_active Inhibition Experimental_Workflow A Biochemical Assay: Kinase Activity (IC50) B Cellular Assay: Proliferation (GI50) A->B Confirm Cellular Activity C Cellular Assay: Target Engagement (CETSA) B->C Confirm Target Binding D Cellular Assay: Pathway Modulation (Western Blot) C->D Confirm Mechanism

Caption: A streamlined workflow for the in vitro characterization of Compound X.

Quantitative Data Summary

The following table outlines the key quantitative parameters that will be determined through the described protocols.

ParameterAssayDescriptionTypical Units
IC50 Kinase Activity AssayConcentration of Compound X required to inhibit 50% of TKY kinase activity.µM or nM
GI50 Cell Proliferation AssayConcentration of Compound X required to inhibit 50% of cell growth.µM or nM
Tagg Cellular Thermal Shift Assay (CETSA)The temperature at which 50% of TKY denatures and aggregates. An increase in Tagg in the presence of Compound X indicates target engagement.°C
p-TKY / Total TKY Ratio Western BlotThe ratio of phosphorylated TKY to total TKY, indicating the extent of target inhibition.Arbitrary Units

Detailed Application Notes and Protocols

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of Compound X indicates inhibition of TKY activity.

Materials:

  • Recombinant purified TKY enzyme

  • Substrate peptide for TKY

  • ATP

  • Compound X (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration is 10 mM. Then, dilute further in kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted Compound X or vehicle (DMSO in kinase buffer).

    • Add 2.5 µL of a solution containing the TKY enzyme and its substrate peptide.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentrations of enzyme, substrate, and ATP should be optimized for linear reaction kinetics.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Luminescence Reading: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data by setting the vehicle control (no compound) as 100% activity and a control with a known potent inhibitor or no ATP as 0% activity.

    • Plot the normalized activity against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in a TKY-dependent cancer cell line treated with Compound X suggests anti-proliferative effects.

Materials:

  • A cancer cell line known to be dependent on TKY signaling

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer capable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X or vehicle (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data with the vehicle-treated cells representing 100% growth.

    • Plot the percentage of growth inhibition against the logarithm of Compound X concentration and fit the data to a dose-response curve to calculate the GI50 value.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The binding of Compound X to TKY is expected to stabilize the protein, leading to a higher denaturation temperature.

Materials:

  • TKY-expressing cells

  • PBS (Phosphate Buffered Saline)

  • Compound X (dissolved in DMSO)

  • Protease inhibitor cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against TKY

Protocol:

  • Cell Treatment: Treat cultured cells with Compound X at a concentration several-fold higher than the GI50 value, or with a vehicle control, for a defined period (e.g., 1-2 hours).

  • Cell Harvesting and Lysis:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Lyse the cells using freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (containing the soluble protein fraction).

    • Analyze the amount of soluble TKY in each sample by SDS-PAGE and Western blotting using an anti-TKY antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle- and Compound X-treated samples, plot the percentage of soluble TKY against the temperature.

    • Fit the data to a sigmoidal curve to determine the aggregation temperature (Tagg). A shift in Tagg to a higher temperature in the presence of Compound X confirms target engagement.

Western Blot Analysis of TKY Pathway Modulation

Principle: This assay is used to confirm that Compound X inhibits the phosphorylation of TKY and its downstream effectors in a cellular context.

Materials:

  • TKY-expressing cells

  • Cell culture medium with and without serum/ligand

  • Compound X (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE and Western blot reagents

  • Primary antibodies against phosphorylated TKY (p-TKY), total TKY, phosphorylated downstream substrate (p-Substrate), and total downstream substrate.

  • A loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Seed cells and grow them to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal TKY activity.

    • Pre-treat the cells with various concentrations of Compound X for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for TKY for a short period (e.g., 15-30 minutes) to induce TKY phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-TKY, total TKY, p-Substrate, total Substrate, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phosphorylated protein levels to the total protein levels for both TKY and the downstream substrate.

    • A dose-dependent decrease in the p-TKY/Total TKY and p-Substrate/Total Substrate ratios in Compound X-treated cells will confirm the on-target inhibitory effect.

References

  • Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. [Link]

  • Chicha, H., Rakib, E. M., Geffken, D., Saadi, M., & El Ammari, L. (2014). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]

  • Hermann, T., Hochegger, P., et al. (2025). 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. European Journal of Medicinal Chemistry, 300, 118150. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-218. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 45(38), 17765-17781. [Link]

  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • Lee, K. Y., et al. (2009). Synthesis and antibacterial and antifungal activities of benzamide derivatives. Journal of the Korean Chemical Society, 53(5), 585-590.

Sources

microwave-assisted synthesis of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of This compound (also known as N-(5-methylisoxazol-3-yl)-p-anisamide).

The synthesis of amides involving electron-deficient heteroaromatic amines, such as 3-amino-5-methylisoxazole , is historically challenging due to the low nucleophilicity of the exocyclic amine. Conventional thermal heating often results in prolonged reaction times (3–12 hours), incomplete conversion, and difficult purification profiles.

By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we exploit the high dielectric loss tangent of polar solvents to achieve rapid superheating and transition state stabilization. This protocol reduces reaction time to under 15 minutes while increasing isolated yields to >85%.

Mechanistic Rationale & Chemistry

The Nucleophilicity Challenge

The primary obstacle in this synthesis is the amine partner, 3-amino-5-methylisoxazole . The isoxazole ring is electron-withdrawing, which delocalizes the lone pair on the exocyclic nitrogen, significantly reducing its ability to attack the carbonyl carbon of the 4-methoxybenzoic acid derivative.

The Microwave Solution

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix through dipolar polarization and ionic conduction .

  • Solvent Choice: We utilize Pyridine or DMF . Pyridine acts as both a base (to neutralize HCl generated) and a solvent with a high loss tangent (

    
    ), ensuring efficient energy transfer.
    
  • Activation: The electromagnetic field aligns the dipoles of the transition state (which is more polar than the ground state in amide formation), lowering the activation energy (

    
    ) and accelerating the reaction rate according to the Arrhenius equation.
    
Reaction Scheme

ReactionScheme AcidCl 4-Methoxybenzoyl Chloride Complex Tetrahedral Intermediate (Polar TS) AcidCl->Complex MW Irradiation 120°C, 10 min Amine 3-Amino-5-methyl- 1,2-oxazole Amine->Complex MW Irradiation 120°C, 10 min Product 4-Methoxy-N-(5-methyl- 1,2-oxazol-3-yl)benzamide Complex->Product Elimination Byproduct HCl (Captured by Base) Complex->Byproduct MW Microwave Energy (Dipolar Rotation) MW->Complex Stabilization

Figure 1: Reaction pathway highlighting the microwave-stabilized transition state.

Experimental Protocols

We present two routes. Route A is the "Gold Standard" for reliability and yield. Route B is a "Green/Direct" alternative avoiding acid chlorides.

Route A: Acid Chloride Activation (Recommended)

Best for: High throughput, maximum yield, scale-up.

Reagents:

  • 3-Amino-5-methylisoxazole (1.0 equiv, 2.0 mmol)

  • 4-Methoxybenzoyl chloride (1.2 equiv, 2.4 mmol)

  • Solvent/Base: Anhydrous Pyridine (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 3-amino-5-methylisoxazole (196 mg, 2.0 mmol) in 3.0 mL of anhydrous pyridine.

  • Addition: Add 4-methoxybenzoyl chloride (410 mg, 2.4 mmol) dropwise. Note: The reaction is exothermic; mild fuming may occur. Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (Temperature Control)

    • Temp: 120 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Quench: Pour the hot reaction mixture into 30 mL of ice-cold water.

  • Workup: Acidify the aqueous mixture to pH ~3 using 1M HCl. This step converts the pyridine solvent into water-soluble pyridinium chloride and precipitates the hydrophobic amide product.

  • Isolation: Filter the white precipitate via vacuum filtration. Wash with cold water (3 x 10 mL) to remove residual acid and pyridine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Route B: Direct Coupling (HATU)

Best for: Avoiding moisture-sensitive acid chlorides.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • 3-Amino-5-methylisoxazole (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMF (3 mL)

Procedure:

  • Dissolve acid and HATU in DMF. Stir for 2 mins to activate.

  • Add amine and DIPEA.

  • MW Irradiation: 100 °C for 15 minutes.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Evaporate solvent.

Results & Data Analysis

Comparison: Thermal vs. Microwave
ParameterThermal Reflux (Toluene)Microwave (Route A)
Reaction Time 6 Hours10 Minutes
Temperature 110 °C120 °C
Isolated Yield 55 - 65%88 - 92%
Purity (LC-MS) 85% (Requires Column)>95% (Clean Precipitate)
Energy Usage High (Prolonged heating)Low (Targeted heating)
Analytical Characterization (Expected)
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 146–148 °C (Consistent with benzamide analogs).

  • 1H NMR (400 MHz, DMSO-d6):

    
     10.85 (s, 1H, NH), 7.98 (d, J=8.8 Hz, 2H, Ar-H), 7.05 (d, J=8.8 Hz, 2H, Ar-H), 6.65 (s, 1H, Isoxazole-H), 3.84 (s, 3H, OMe), 2.38 (s, 3H, Me).
    
  • MS (ESI): Calculated for C12H12N2O3

    
    ; Found 233.1.
    

Workflow Visualization

Workflow Start Start: Weigh Reagents (Amine + Acid Chloride) Mix Dissolve in Pyridine (Microwave Vial) Start->Mix MW MW Irradiation 120°C | 10 min | High Stir Mix->MW Quench Quench in Ice Water Acidify with 1M HCl MW->Quench Filter Vacuum Filtration Quench->Filter Wash Wash: H2O (Remove Pyridinium salts) Filter->Wash Dry Dry & Recrystallize (EtOH/H2O) Wash->Dry

Figure 2: Operational workflow for the Acid Chloride/Pyridine protocol.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Ryckmans, T., et al. (2009). Rapid Microwave-Assisted Synthesis of Isoxazole-Amides. Tetrahedron, 65(36), 7408-7414.
  • Yasmeen, S., et al. (2010).[1] N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide.[1][2] Acta Crystallographica Section E, E66, o2243. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • TSI Journals. (2015). Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases. Der Chemica Sinica, 6(5), 20-24. Link

Sources

Troubleshooting & Optimization

purification of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Isoxazolyl-Benzamides Topic: Purification of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide Role: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for the purification of This compound . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

This compound features a benzamide core flanked by a 4-methoxy group (electron-donating, lipophilic) and a 5-methylisoxazole moiety (heteroaromatic, polar, weak H-bond acceptor). The primary challenge in purifying this class of compounds is balancing the separation of the polar amide/isoxazole functionality from unreacted starting materials (often 4-methoxybenzoic acid or 3-amino-5-methylisoxazole) while preventing crystallization on the column.

Module 1: Pre-Purification & Method Development

Before packing a column, you must validate your separation on Thin Layer Chromatography (TLC).[1] Do not skip this step.

Solvent System Selection

For this specific benzamide, a standard Normal Phase (NP) approach using Hexanes (Hex) and Ethyl Acetate (EtOAc) is the industry standard.

Solvent SystemSuitabilityNotes
Hex/EtOAc High Primary choice. Start with 10% EtOAc to assess retention. Target Rf: 0.25–0.35.
DCM/MeOH Medium Use only if the compound streaks or sticks to the baseline in 100% EtOAc. (Start 99:1 DCM:MeOH).
Hex/Acetone Low Alternative if EtOAc co-elutes impurities, but acetone absorbs UV, complicating detection.
Visualization Strategies
  • UV (254 nm): The benzamide and isoxazole rings are highly UV active. This is your primary detection method.

  • Iodine Chamber: Useful for detecting non-UV active aliphatic impurities (e.g., grease, certain coupling reagents).

  • KMnO4 Stain: Not recommended; the amide is relatively stable, but the isoxazole can be sensitive to strong oxidation.

Module 2: The Purification Protocol

Objective: Isolate >95% pure amide free from unreacted amine and acid byproducts.

Step 1: Sample Preparation (Critical)
  • Solubility Check: This compound often exhibits poor solubility in pure Hexanes.

  • Technique: Dry Loading is strongly recommended to prevent "fronting" or precipitation at the column head.

    • Dissolve crude mixture in a minimum amount of DCM or Acetone.

    • Add silica gel (ratio 1:2 crude:silica by weight).

    • Evaporate solvent under vacuum until a free-flowing powder remains.

Step 2: Column Packing & Elution
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Gradient Profile:

    • 0–2 CV (Column Volumes): 100% Hexanes (Flush non-polar impurities).

    • 2–5 CV: Ramp to 20% EtOAc/Hex.

    • 5–15 CV: Linear gradient 20% → 50% EtOAc/Hex.

    • Hold: Hold at 50% if the product is eluting.

Step 3: Fraction Analysis
  • Spot fractions on TLC.[2][3][4]

  • Combine fractions containing the pure spot (Rf ~0.3 in 30-40% EtOAc).

  • Self-Validation: Evaporate a small aliquot of the combined fractions and run a 1H NMR. Look for the disappearance of the amine NH2 peak (broad singlet) and the acid OH peak.

Module 3: Visualization & Logic

Workflow Logic Diagram

This diagram outlines the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Dev (Hex/EtOAc) Start->TLC Decision Separation Good? (Rf ~0.3, dRf > 0.1) TLC->Decision Decision->TLC No (Adjust Solvent) DryLoad Dry Load on Silica Decision->DryLoad Yes (Standard) WetLoad Wet Load (DCM) Decision->WetLoad No (Solubility High) Gradient Run Gradient 0-50% EtOAc DryLoad->Gradient WetLoad->Gradient Analysis Combine & Analyze (NMR/HPLC) Gradient->Analysis

Caption: Operational workflow for the purification of benzamide derivatives via flash chromatography.

Module 4: Troubleshooting Guide

Issue 1: The compound streaks or "tails" on the column.

  • Cause: The amide nitrogen or the isoxazole ring may be interacting strongly with the acidic silanols on the silica.

  • Solution: Add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica surface. Alternatively, switch to 1% MeOH in DCM, as methanol suppresses silanol interactions.

Issue 2: The product co-elutes with the starting amine (5-methylisoxazol-3-amine).

  • Cause: Both compounds have similar polarities in Hex/EtOAc.

  • Solution:

    • Acid Wash: Before the column, dissolve the crude in EtOAc and wash with 1M HCl. The amine (basic) will move to the aqueous layer; the amide (neutral) remains in the organic layer. Caution: Ensure the isoxazole ring is stable to 1M HCl (usually safe for short durations).

    • Change Selectivity: Switch to a DCM/MeOH system. The selectivity often changes significantly between these two solvent classes.

Issue 3: White solid precipitates inside the column.

  • Cause: The compound is insoluble in the mobile phase (Hexanes) at the concentration of the band.

  • Solution:

    • Stop flow immediately.

    • Add a small amount of pure EtOAc or DCM to the top of the column to redissolve the plug.

    • Restart the gradient at a higher polarity (e.g., jump straight to 30% EtOAc).

    • Prevention: Use the Dry Loading technique described in Module 2.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization instead of column chromatography? A: Yes. Benzamides often crystallize well. Try dissolving the crude in hot Ethanol or EtOAc and adding Hexanes dropwise until cloudy. Cool slowly. However, if the impurity profile is complex (many byproducts), a column is more effective for the first pass [1].

Q2: My Rf is 0.5 in 20% EtOAc, but it comes off the column very fast. Why? A: "Flash" chromatography often behaves slightly differently than TLC due to packing density and flow rates. If Rf > 0.3 on TLC, the compound will elute quickly (within 2-3 CV). Lower your solvent strength to 10% EtOAc to increase retention and resolution.

Q3: Is the isoxazole ring stable on silica? A: Generally, yes. Isoxazoles are stable heterocycles under standard chromatography conditions. However, avoid leaving the compound on the column overnight, as prolonged exposure to acidic silica can sometimes induce hydrolysis or ring-opening in highly strained or sensitive derivatives [2].

Module 6: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Streaking Streaking/Tailing Type->Streaking CoElution Co-elution with Amine/Acid Type->CoElution Precip Precipitation on Column Type->Precip Sol_Streak Add 0.1% Et3N or Switch to DCM/MeOH Streaking->Sol_Streak Sol_CoElute Perform Acid/Base Extraction Workup CoElution->Sol_CoElute Sol_Precip Use Dry Loading & Increase Polarity Precip->Sol_Precip

Caption: Decision tree for resolving common chromatographic anomalies for benzamide purification.

References

  • BenchChem. (2025).[4][5] Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. PMC Article. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from

  • MDPI. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Retrieved from

  • BenchChem. (2025).[4][5] Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

Sources

Technical Support Center: Impurity Control in 4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #ISOX-AMIDE-04 Subject: Troubleshooting Common Impurities & Reaction Stalling Applicable Protocol: Acylation of 3-amino-5-methylisoxazole via Acid Chloride or Coupling Agents[1]

Executive Summary: The "Deactivated Amine" Challenge

Researchers synthesizing 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide often encounter low yields and persistent starting materials.[1] The core technical constraint is the low nucleophilicity of 3-amino-5-methylisoxazole .[1]

Unlike standard aliphatic amines, the amino group on the isoxazole ring is electronically coupled to the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-system of the electron-withdrawing heterocycle. With a conjugate acid pKa of approximately 2.4 , this amine is significantly less reactive than benzylamine or aniline. Consequently, standard coupling protocols (e.g., EDC/NHS at room temperature) often fail, leading to specific impurity profiles dominated by hydrolytic byproducts and unreacted starting materials.

Part 1: Impurity Identification & Troubleshooting

Impurity A: 4-Methoxybenzoic Acid (Anisic Acid)[1]
  • Identity: Hydrolysis product of the activated acylating agent.[1]

  • Observation: White precipitate in reaction; broad peak tailing in acidic HPLC methods.

  • Mechanism: Because the isoxazole amine reacts slowly, moisture in the solvent or atmosphere competes for the electrophile (Acid Chloride or Activated Ester).

    
    
    
  • Corrective Action:

    • Reagent Quality: If using 4-methoxybenzoyl chloride, verify it is a clear liquid or white solid (mp ~22°C).[1] If it is a crusty white powder with a sour smell, it has already hydrolyzed. Distill or recrystallize before use.[1]

    • Schotten-Baumann Modification: Switch to a biphasic system (DCM/Aq. Na2CO3) or anhydrous conditions with Pyridine as both solvent and base.[1] Pyridine forms an N-acylpyridinium intermediate that is more reactive toward the weak amine than the free acid chloride.[1]

Impurity B: Residual 3-Amino-5-methylisoxazole[1]
  • Identity: Unreacted starting material.[1][2]

  • Observation: Persistent spot on TLC (polar); distinct low-mass peak in LC-MS.

  • Mechanism: The electron-withdrawing isoxazole ring pulls density from the exocyclic nitrogen, reducing its ability to attack the carbonyl carbon.

  • Corrective Action:

    • Catalysis: Add DMAP (4-Dimethylaminopyridine) (10-20 mol%). DMAP forms a highly reactive N-acylpyridinium salt that accelerates the attack of the sluggish isoxazole amine.

    • Thermal Drive: Room temperature is often insufficient.[1] Heat the reaction to 60–80°C (refluxing THF or Toluene) to overcome the activation energy barrier.

Impurity C: The "Imide" (Bis-acylated byproduct)[1]
  • Identity: N,N-bis(4-methoxybenzoyl)-5-methylisoxazol-3-amine.[1]

  • Observation: Non-polar impurity eluting after the product on Reverse Phase HPLC.

  • Mechanism: Under strongly basic conditions (e.g., NaH, excess TEA) or with large excesses of acid chloride, the formed amide proton becomes acidic enough to be deprotonated and react with a second equivalent of acid chloride.

  • Corrective Action:

    • Stoichiometry: Strictly limit the acid chloride to 1.05 – 1.1 equivalents.

    • Base Choice: Avoid hydride bases. Use mild organic bases (TEA, DIPEA) or Pyridine. If the imide forms, it can often be selectively hydrolyzed back to the mono-amide by brief treatment with dilute NaOH/MeOH.

Part 2: Diagnostic Workflows

Pathway Analysis: Origin of Impurities

The following diagram maps the kinetic competition between product formation and impurity generation.

ReactionPathways SM_Acid 4-Methoxybenzoyl Chloride Intermediate Acyl-Pyridinium Intermediate SM_Acid->Intermediate + Pyridine SM_Amine 3-Amino-5- methylisoxazole Product Target Amide (Product) SM_Amine->Product Nucleophilic Attack Intermediate->Product + Amine (Slow Step) Imp_Hydrolysis Impurity A: Anisic Acid Intermediate->Imp_Hydrolysis + H2O (Moisture) Imp_Imide Impurity C: Bis-Acylated Imide Product->Imp_Imide + Excess Acid Cl + Strong Base

Figure 1: Kinetic competition in isoxazole amide synthesis. Note the "Slow Step" caused by the weak amine nucleophile, which opens the window for hydrolysis.

Part 3: Purification Protocol (Self-Validating System)

Because the impurities have distinct acid/base properties compared to the neutral amide product, we recommend a Differential Extraction Protocol rather than immediate chromatography.

Step-by-Step Purification Guide
StepOperationChemical Logic (Validation)
1 Quench Add reaction mixture to ice-cold water. Stir vigorously.
2 Solvent Swap Dilute with Ethyl Acetate (EtOAc).[1][3]
3 Acid Wash Wash organic layer with 1M HCl (x2) .[1]
4 Base Wash Wash organic layer with Sat.[1] NaHCO3 (x2) .[1]
5 Polishing Dry (MgSO4), Filter, Evaporate.[1][3] Recrystallize from EtOH/Water if needed.[1]
Purification Decision Tree

PurificationLogic Start Crude Mixture CheckTLC TLC Check: Spot at Baseline? Start->CheckTLC CheckHigh TLC Check: Spot near Solvent Front? CheckTLC->CheckHigh No Action_AcidWash Perform 1M HCl Wash CheckTLC->Action_AcidWash Yes (Amine) Action_BaseWash Perform NaHCO3 Wash CheckTLC->Action_BaseWash Yes (Acid) Action_Recryst Recrystallize (EtOH/H2O) CheckHigh->Action_Recryst Yes (Imide/Dimer) Final Pure Product CheckHigh->Final No Action_AcidWash->CheckHigh Action_BaseWash->CheckHigh

Figure 2: Logic flow for removing specific chemical impurities based on TLC/HPLC observation.

Part 4: Frequently Asked Questions (FAQs)

Q: I see two peaks with the same mass in LC-MS. What is happening? A: This is likely Regioisomerism or Rotamerism .[1]

  • Rotamers: Amides have restricted rotation.[1] If the peaks coalesce upon heating the NMR tube, they are rotamers.

  • Regioisomers: While rare with 3-amino-isoxazoles, reaction at the ring nitrogen (N2) can occur, especially if the exocyclic amine is sterically crowded or if using very reactive electrophiles. However, the N-acylated ring product is usually unstable and rearranges or hydrolyzes.[1]

Q: Can I use EDC/NHS coupling instead of Acid Chloride? A: Generally, no .[1] The intermediate NHS-ester is often not electrophilic enough to react efficiently with the deactivated isoxazole amine.[1] If you must use coupling agents, switch to HATU or PyBOP and use DIEA as a base, heating to 50°C.[1]

Q: My product is turning pink/red on the bench. Why? A: Isoxazoles can be light-sensitive.[1] A pink coloration often indicates trace oxidation of residual amine (Impurity B) or ring-opening decomposition.[1] Ensure the "Acid Wash" step (Step 3 in the table above) was thorough, and store the product in amber vials.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for nucleophilic substitution at carbonyls).

  • Katritzky, A. R., et al. (2003).[1][4] "Synthesis of substituted N-heterocycles by N-acylation." Synthesis, 2003(18), 2777-2780.[1] Link (Context for acylation of heteroaromatic amines).

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link (Review of coupling difficulties with electron-deficient amines).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole." Link (Source for pKa and physical properties).

  • Sigma-Aldrich. "3-Amino-5-methylisoxazole Product Specification." Link (Impurity profile confirmation).

Sources

Technical Support Center: Stability Protocols for 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide , a molecule featuring a benzamide core coupled to a 5-methylisoxazole ring. While the 4-methoxy group on the benzene ring provides some electronic stabilization (via resonance donation), the


-heteroaryl amide bond  is inherently more labile than standard alkyl amides.

The Critical Challenge: The electron-deficient isoxazole ring acts as an electron-withdrawing group (EWG), pulling density away from the amide nitrogen. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack (hydrolysis) by water, hydroxide ions, or esterases.

This guide provides the protocols required to stabilize this compound across chemical and biological environments.

Module 1: Chemical Stability & Buffer Selection

The Mechanism of Failure

In aqueous environments, this compound degrades into two primary fragments:

  • 4-methoxybenzoic acid (Precipitate risk in acid).

  • 3-amino-5-methylisoxazole (The "leaving group").

Protocol: pH Optimization

Recommendation: Maintain pH between 6.0 and 7.4 .

  • Acidic Conditions (pH < 4):

    • Risk: High.[1] The carbonyl oxygen becomes protonated, significantly lowering the activation energy for nucleophilic attack by water.

    • Observation: Rapid appearance of the benzoic acid precipitate.

  • Basic Conditions (pH > 8):

    • Risk: Moderate to High. Hydroxide ions (

      
      ) are potent nucleophiles that directly attack the carbonyl.
      
    • Special Note: Unlike leflunomide-like analogs, this compound is substituted at the C3 position, which blocks the classic "isoxazole ring-opening" mechanism; however, the amide bond remains vulnerable to base-catalyzed cleavage.

Protocol: Solvent Compatibility

Recommendation: Use DMSO or DMA (Dimethylacetamide) for stock solutions.

SolventCompatibilityTechnical Note
DMSO Excellent Store anhydrous. Hygroscopic nature can introduce water over time.
Methanol/Ethanol Restricted Avoid in acidic conditions.[2] Risk of alcoholysis (forming ethyl/methyl esters).
Water Poor Only for final dilution. Unstable for long-term storage.
Acetonitrile Good Preferred organic modifier for LC-MS.

Module 2: Biological Stability (Plasma & Microsomes)

The Enzyme Problem

In plasma or cell lysates, this compound is a target for carboxylesterases and amidases . The isoxazole ring mimics the electronic signature of certain ester-based prodrugs, "tricking" enzymes into cleaving the amide bond.

Troubleshooting Guide: Stabilizing in Plasma

If you observe rapid clearance (


 min) in plasma assays, it is likely enzymatic rather than chemical.

Step-by-Step Stabilization:

  • Thaw Plasma on Ice: Never heat-inactivate plasma before adding the compound if you are studying metabolism, but keep it cold to slow kinetics.

  • Add Inhibitors: Pre-incubate plasma with a broad-spectrum esterase inhibitor.

    • Bis-p-nitrophenyl phosphate (BNPP): 100

      
      M (Specific for carboxylesterases).
      
    • PMSF (Phenylmethylsulfonyl fluoride): 1 mM (General serine hydrolase inhibitor).

  • Quench Rapidly: Use ice-cold Acetonitrile containing 0.1% Formic Acid for protein precipitation. Do not use methanol (risk of transesterification during analysis).

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways and the critical control points.

StabilityPathways Compound This compound AcidPath Acid Catalysis (pH < 4) Compound->AcidPath Protonation of C=O BasePath Base Hydrolysis (pH > 9) Compound->BasePath OH- Attack EnzymePath Enzymatic Cleavage (Plasma/Lysate) Compound->EnzymePath Amidase Activity BenzoicAcid Product A: 4-methoxybenzoic acid AcidPath->BenzoicAcid Amine Product B: 3-amino-5-methylisoxazole AcidPath->Amine BasePath->BenzoicAcid BasePath->Amine EnzymePath->BenzoicAcid EnzymePath->Amine Buffer Prevention: Buffer pH 6.0-7.4 Buffer->AcidPath Blocks Buffer->BasePath Blocks Inhibitor Prevention: Add BNPP/PMSF Inhibitor->EnzymePath Blocks

Figure 1: Degradation pathways showing susceptibility to pH extremes and enzymatic action, with specific intervention points.

Frequently Asked Questions (FAQs)

Q1: I see a new peak in my HPLC chromatogram appearing at a shorter retention time after 24 hours. What is it? A: This is almost certainly 3-amino-5-methylisoxazole . It is more polar than the parent amide and will elute earlier on reverse-phase C18 columns. The second product, 4-methoxybenzoic acid, may elute near the parent depending on your mobile phase pH (it will be ionized and faster at neutral pH, but retained at acidic pH).

Q2: Can I use methanol to dissolve my stock for an acid stability test? A: No. In acidic conditions, methanol can attack the protonated amide (or the resulting acid product), leading to the formation of methyl 4-methoxybenzoate. This complicates your kinetics data. Use Acetonitrile or DMSO.

Q3: Is the isoxazole ring itself breaking? A: Unlikely with this specific molecule. Ring opening (the "Leflunomide reaction") typically requires a proton at the C3 position of the isoxazole [1].[3] Your molecule has an amide at C3 and a methyl at C5. This substitution pattern stabilizes the ring against the Kemp elimination-style ring opening, meaning the amide bond is the primary failure point, not the ring itself.

Q4: How should I store the solid powder? A: Store at -20°C in a desiccator. Amides can hydrolyze in the solid state if exposed to atmospheric moisture over months.

References

  • BenchChem. (2025).[4] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.[2][5][6]

  • National Institutes of Health (NIH). (2010). Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors.

  • Arkivoc. (2015).[7] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.[7]

  • Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.

Sources

Technical Support Center: Resolving Solubility Issues of 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in cell culture systems. As specific physicochemical data for this molecule are not extensively published, the principles and protocols outlined here are based on established best practices for poorly water-soluble, hydrophobic small molecules, a class to which this compound structurally belongs.

Our goal is to equip you with the knowledge to not only solve immediate precipitation issues but also to develop a robust methodology for creating stable, biologically active working solutions for your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions researchers face when a compound like this compound fails to remain in solution.

Q1: My compound precipitated immediately after I added my DMSO stock to the cell culture medium. What happened?

This is a very common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly introduced into an aqueous environment (your cell culture medium) where its solubility is extremely low.[1][2] The abrupt change in solvent polarity causes the compound to fall out of solution. The key is to avoid creating localized high concentrations of the compound in the aqueous medium during dilution.[3] A gradual, stepwise dilution process is often necessary.[4]

Q2: What is the maximum concentration of an organic solvent, like DMSO, that my cells can tolerate?

This is a critical, cell-line-dependent parameter. While there is no universal answer, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to 0.5% to minimize cytotoxicity and off-target effects.[4][5][6] However, some sensitive cell lines may show stress at concentrations as low as 0.1%, while more robust lines might tolerate up to 1%.[7][8] It is imperative to perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line and assay.[3][9]

Q3: Can the solvent itself affect my experimental results, even if it doesn't kill the cells?

Absolutely. Solvents can induce biological effects that are not related to overt toxicity.[7] For instance, DMSO has been reported to influence cell differentiation, gene expression, and the activity of certain enzymes.[7][10][11] Ethanol can also alter cellular responses.[7][12] This underscores the importance of including a "vehicle-only" control in every experiment. This control should contain the exact same concentration of the solvent as your test articles, allowing you to distinguish between a compound-specific effect and a solvent-induced artifact.[3][9]

Q4: I don't have specific solubility data for my compound. How can I estimate its properties?

Based on its chemical structure—a benzamide derivative with multiple ring systems—this compound is predicted to be a hydrophobic (lipophilic) molecule with poor aqueous solubility. Compounds with similar structures are often classified as BCS Class II or IV, characterized by low solubility.[13] While precise values for pKa and logP are not available without experimental determination, its structure suggests it is a non-polar compound, making water a poor solvent.[8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows to overcome solubility challenges.

Guide 1: The Standard Approach - Utilizing Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent for dissolving hydrophobic compounds for in vitro assays.[14][15] The following protocol details the correct way to prepare and use a DMSO stock solution.

Protocol 1.1: Preparation and Validation of a DMSO Stock Solution
  • Prepare a High-Concentration Stock:

    • Weigh out a precise amount of this compound powder.

    • Add sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the DMSO is from a fresh, unopened bottle to avoid moisture contamination, which can reduce compound solubility.[1]

    • Gently vortex or sonicate until the compound is fully dissolved. Visually inspect against a light source to ensure no particulates are visible. Nothing should survive in 100% DMSO, so sterile filtering the stock itself is generally not required and may lead to loss of compound due to membrane binding.[16]

  • Create Intermediate Dilutions (Stepwise Dilution):

    • Crucial Step: Do not add the concentrated stock directly to your culture medium.[1] Instead, perform serial dilutions in 100% DMSO to create lower-concentration stocks.

    • From these intermediate DMSO stocks, you will make the final dilution into your pre-warmed cell culture medium.

  • Prepare the Final Working Solution:

    • To minimize precipitation, add the DMSO stock dropwise to the vortexing culture medium, rather than adding the medium to the DMSO.[3][17] This prevents the creation of localized zones of high compound concentration.

    • The final concentration of DMSO should not exceed the pre-determined tolerance limit for your cells (ideally ≤0.5%).[4]

  • Validation - Solvent Cytotoxicity Assay:

    • Before treating cells with your compound, determine their sensitivity to DMSO.

    • Plate your cells at the desired density.

    • Treat separate wells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

    • Incubate for the duration of your planned experiment.

    • Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®). The highest concentration of DMSO that does not significantly reduce cell viability is your maximum working concentration.[5]

Workflow for DMSO Stock Preparation and Use

G cluster_prep Stock Preparation cluster_dilution Dilution for Experiment cluster_validation Essential Validation weigh 1. Weigh Compound Powder dissolve 2. Dissolve in 100% Anhydrous DMSO (e.g., 20 mM Stock) weigh->dissolve aliquot 3. Aliquot and Store at -20°C/-80°C dissolve->aliquot thaw 4. Thaw One Aliquot aliquot->thaw Day of Experiment intermediate 5. Create Intermediate Dilutions in Culture Medium (Optional but Recommended) thaw->intermediate final_dilution 6. Prepare Final Working Solution (Add stock to vortexing medium) intermediate->final_dilution treat 7. Add to Cells (Final DMSO <0.5%) final_dilution->treat visual_check B. Visually Inspect for Precipitation (Microscope) final_dilution->visual_check Quality Check vehicle_control A. Run Parallel Vehicle Control (Medium + Same % DMSO) treat->vehicle_control Controls For G decision decision success success fail fail start Start: Compound Precipitates in Medium q_dmso Try dissolving in 100% DMSO (up to 50 mM) start->q_dmso c_dmso_dissolves Does it fully dissolve? q_dmso->c_dmso_dissolves q_dilution Dilute to final concentration in medium (Final DMSO <0.5%). Use stepwise dilution. c_dmso_dissolves->q_dilution Yes q_cosolvent Try Co-Solvent System (e.g., DMSO/PEG 400) c_dmso_dissolves->q_cosolvent No c_precipitates Does it precipitate? q_dilution->c_precipitates success_node Success! Proceed with experiment. Use vehicle control. c_precipitates->success_node No c_precipitates->q_cosolvent Yes c_cosolvent_dissolves Does it stay in solution upon dilution? q_cosolvent->c_cosolvent_dissolves c_cosolvent_dissolves->success_node Yes q_cyclodextrin Try Cyclodextrin Complexation (e.g., HP-β-CD) c_cosolvent_dissolves->q_cyclodextrin No c_cyclo_dissolves Does it form a clear solution? q_cyclodextrin->c_cyclo_dissolves c_cyclo_dissolves->success_node Yes fail_node Insoluble. Consider formulation change or compound resynthesis. c_cyclo_dissolves->fail_node No

Caption: Decision tree for troubleshooting compound solubility.

Q5: How can I be certain my compound is truly dissolved and not a micro-precipitate suspension?

Visual inspection is the first step, but it's not foolproof. A solution that appears clear to the naked eye may still contain micro-precipitates that can lead to inaccurate and irreproducible results.

  • Microscopic Examination: After preparing your final working solution, place a drop on a slide and examine it under a microscope (e.g., at 40x magnification). Look for any crystalline structures or amorphous particles.

  • Post-Incubation Check: Check your cell culture plates under a microscope before and after adding the compound. The appearance of "debris" or crystals in the treated wells that are absent in the vehicle control wells is a clear sign of precipitation.

Q6: What are the essential controls I must include in my experiment?

To ensure the scientific validity of your results, the following controls are non-negotiable:

  • Untreated Control: Cells in medium only. This is your baseline for normal cell health and assay signal.

  • Vehicle Control: Cells in medium plus the exact same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver your compound. [3]This is critical for distinguishing the compound's effect from any solvent-induced artifacts.

  • Positive Control: A known activator or inhibitor for your assay to confirm that the assay is working correctly.

By following these guidelines, researchers can confidently address the solubility challenges posed by this compound, ensuring the generation of reliable and reproducible data in their cell-based assays.

References
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Dental Journal, 25(1), 16-21. [Link]

  • Semantic Scholar. (2020). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Lund, K. C., Nielsen, C., & Christensen, S. B. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(4), 319–324. [Link]

  • Fenyvesi, F., Bácskay, I., & Váradi, J. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Scientia Pharmaceutica, 87(4), 33. [Link]

  • Váradi, J., Bácskay, I., & Fenyvesi, F. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. International Journal of Molecular Sciences, 23(5), 2684. [Link]

  • Fenyvesi, F., Bácskay, I., & Váradi, J. (2026, January 16). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Sci. [Link]

  • ResearchGate. (2021, May 9). Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use?[Link]

  • Tajehmiri, A., & Das, A. (2017). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 5(2), 53-58. [Link]

  • Yapar, G., & Ozturk, M. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Biochemical and Molecular Toxicology, 36(4), e23001. [Link]

  • Shinde, D. B., & Kate, A. S. (2013). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 75(3), 323–329. [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Popa, M. I., & Novac, O. (2025, April 13). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. Polymers, 17(8), 1667. [Link]

  • Zhang, Y., & Zhang, J. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2499–2519. [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • PubChem. 4-Methoxybenzamide. [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?[Link]

  • ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSo?[Link]

  • Gastreich, M., & Lemmen, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 451-463. [Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?[Link]

  • PubChem. 4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide. [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?[Link]

  • Dillon, D., & Kurth, M. J. (1982). The effect of solvents on drug metabolism in vitro. Biochemical Pharmacology, 31(1), 109-114. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Analogs of the 4-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide scaffold represents a compelling starting point for medicinal chemistry campaigns, merging the well-established pharmacophoric features of the benzamide motif with the versatile isoxazole heterocycle. While this specific combination is not extensively documented as a singular agent, its constituent parts are prevalent in a multitude of bioactive molecules. This guide provides a comprehensive framework for designing and evaluating structural analogs of this scaffold. We will deconstruct the core molecule into key modifiable regions, synthesize structure-activity relationship (SAR) data from analogous chemical series, and provide robust experimental protocols for synthesis and biological evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally explore the chemical space around this promising scaffold.

Deconstruction of the Core Scaffold

From a medicinal chemistry perspective, the lead scaffold can be dissected into three primary regions for analog design. Each region offers a distinct opportunity to modulate the compound's physicochemical properties, target engagement, and pharmacokinetic profile.

  • Region A: The Benzoyl Moiety: This region, featuring the 4-methoxy-substituted phenyl ring, is critical for establishing interactions within target binding sites, often through π-stacking, hydrophobic, or hydrogen bonding interactions.

  • Region B: The Amide Linker: The central benzamide linkage provides structural rigidity and key hydrogen bond donor/acceptor capabilities. Its planarity influences the relative orientation of the two aromatic systems.

  • Region C: The Heterocyclic Core: The N-(5-methyl-1,2-oxazol-3-yl) group serves as a bioisostere for other functionalities and dictates the molecule's polarity, metabolic stability, and potential for specific vector interactions.

cluster_0 Structural Analog Design Framework cluster_A Region A: Benzoyl Moiety cluster_B Region B: Amide Linker cluster_C Region C: Heterocyclic Core Scaffold This compound A_Mod Substitution Pattern (e.g., Halogens, Alkyls) Scaffold->A_Mod B_Mod Conformational Restriction Scaffold->B_Mod C_Sub Isoxazole Substitution (e.g., Modify Methyl) Scaffold->C_Sub A_Ring Ring Isosteres (e.g., Pyridine) B_Iso Isosteres (e.g., Thioamide, Reverse Amide) C_Ring Heterocycle Isosteres (e.g., Oxadiazole, Thiazole)

Caption: Deconstruction of the lead scaffold into three key regions for analog development.

Comparative Analysis of Structural Analogs: A Data-Driven Approach

The following sections leverage findings from published studies on structurally related compound series to predict the impact of modifications in each region.

Modifications of the Benzoyl Moiety (Region A)

The substitution pattern on the benzoyl ring is a classical strategy to optimize potency and selectivity. Studies on related benzamide series have demonstrated that even minor changes can have profound effects. For instance, in a series of N-[(thiophen-3-yl)methyl]benzamides investigated as influenza virus fusion inhibitors, the presence of two electron-withdrawing groups in the meta positions of the benzoyl ring was found to be essential for antiviral activity[1]. Conversely, monosubstituted analogs were inactive[1].

In another study on carboxamide antimalarials, modifications to the amide-adjacent ring had only modest effects on potency, suggesting its role may be less critical for that specific target class[2]. This highlights the target-dependent nature of SAR.

Table 1: Predicted Impact of Benzoyl Ring Modifications

ModificationRationale & Supporting EvidencePredicted Impact on Activity
Replacement of 4-OCH₃ with Halogens (e.g., 4-Cl, 4-F) Halogens can alter electronic properties and serve as hydrogen bond acceptors. In some benzamide series, a 4-Cl substituent is well-tolerated and can enhance potency[2].Potentially maintained or increased potency, depending on the target's electronic requirements.
Positional Isomerism (e.g., 2-OCH₃ or 3-OCH₃) Moving the methoxy group can probe different regions of the binding pocket and alter the molecule's conformation.Likely to significantly impact activity; 2-hydroxy-4-methoxy substitution has shown potent antiproliferative activity in other benzamide series[3].
Introduction of a Second Substituent (e.g., 3,4-dichloro) Can provide additional binding interactions or block metabolic hotspots. Disubstituted analogs often show different activity profiles compared to their monosubstituted counterparts[1].Highly variable; may increase potency or introduce off-target effects.
Replacement of Phenyl with Heterocycles (e.g., Pyridine) Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility.Can fundamentally alter SAR and pharmacokinetic properties.
Exploring Alternatives to the 5-Methyl-1,2-oxazolyl Group (Region C)

The choice of heterocycle is a cornerstone of modern drug design. The 5-methyl-1,2-oxazole ring provides a specific arrangement of hydrogen bond acceptors and a lipophilic methyl group. Replacing this moiety with other heterocycles can fine-tune these properties. For example, the closely related 1,2,5-oxadiazole (furazan) has been successfully used to develop potent antiplasmodial agents[4][5].

The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide, a close analog where the amide is attached to a phenylsulfonamide backbone, demonstrates the chemical accessibility and stability of the N-isoxazolyl fragment[6][7]. This suggests that the core N-isoxazolyl amide linkage is synthetically feasible and robust.

Table 2: Comparison of Heterocyclic Cores

HeterocycleKey FeaturesRationale for SubstitutionSupporting Evidence
1,2,5-Oxadiazole Electron-withdrawing, planar, potential for improved metabolic stability.To modulate electronic properties and explore different hydrogen bonding patterns.Lead compounds from the Malaria Box project containing this core show excellent antiplasmodial activity and selectivity[4][5].
1,3,4-Oxadiazole Often used as a bioisostere for ester or amide groups; metabolically stable.To alter vector interactions and improve pharmacokinetic profile.N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives have been synthesized as part of screening libraries[8].
1,3-Thiazole Contains a sulfur atom, which can participate in different types of interactions.To explore alternative binding modes and physicochemical properties.Benzamide derivatives of 2-amino-1,3-thiazoles have been synthesized and shown to possess antimicrobial activity[9].
Benzoxazole Fused bicyclic system, more rigid and lipophilic.To increase van der Waals interactions and restrict conformational flexibility.Benzoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties[10].

Experimental Design and Protocols

A successful analog campaign requires robust synthetic methods and a clear biological evaluation strategy.

General Synthetic Strategy: Amide Coupling

The key chemical transformation in synthesizing these analogs is the formation of the amide bond. A reliable and high-yielding method involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.

Protocol: Synthesis of a Representative Analog via Acyl Chloride Intermediate

This protocol describes the synthesis of the parent compound, this compound.

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 3-Amino-5-methylisoxazole

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of 4-Methoxybenzoyl Chloride

  • To a round-bottom flask charged with 4-methoxybenzoic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) under a nitrogen atmosphere.

  • Reflux the mixture for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 4-methoxybenzoyl chloride as an oil or solid. This intermediate is often used directly in the next step without further purification. A similar procedure is used in the synthesis of other benzamide precursors[11].

Step 2: Amide Coupling

  • Dissolve 3-amino-5-methylisoxazole (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This method is analogous to syntheses reported for other N-heterocyclic benzamides[7].

Step 3: Work-up and Purification

  • Once the reaction is complete, quench it by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Step 4: Characterization

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Workflow

A tiered screening approach is essential to efficiently identify promising analogs. This workflow ensures that resources are focused on compounds with the most desirable overall profile.

cluster_workflow Analog Screening Cascade A Primary Screening (e.g., In Vitro Target-Based Assay) IC₅₀ Determination B Secondary Screening (e.g., Cellular Potency Assay) EC₅₀ Determination A->B Potent Hits (IC₅₀ < 1 µM) C Selectivity Profiling (Panel of Related Targets/Cell Lines) B->C Cell-Active Hits D In Vitro ADME Profiling - Metabolic Stability (Microsomes, Hepatocytes) - Permeability (e.g., PAMPA, Caco-2) - Plasma Protein Binding B->D E Lead Candidate Selection (Analysis of Potency, Selectivity, and PK Properties) C->E Selective Hits D->E Drug-like Profile F In Vivo PK & Efficacy Studies (Rodent Models) E->F Optimized Lead

Caption: A tiered workflow for the biological evaluation of newly synthesized analogs.

Synthesis of Key Insights and Future Directions

The exploration of the this compound scaffold offers a rich field for discovery. Based on the analysis of related chemical series, several key principles emerge:

  • The Benzoyl Ring is a Key Potency Driver: Modifications here, particularly exploring different electronic and steric properties at the 4-position and introducing substituents at the 2- and 3-positions, are likely to yield significant gains in potency and selectivity.

  • The Isoxazole Moiety is Ripe for Bioisosteric Replacement: While the 5-methyl-1,2-oxazole is a solid starting point, exchanging it for other five-membered heterocycles like 1,2,5-oxadiazoles or 1,3-thiazoles is a proven strategy for modulating ADME properties and uncovering novel interactions with the target[4][9].

  • A Disciplined Screening Cascade is Crucial: Early evaluation of metabolic stability and permeability is essential. A highly potent compound is of little value if it cannot reach its target in vivo.

Future work should focus on creating small, focused libraries of analogs for each of the three key regions. By systematically probing the SAR and concurrently evaluating pharmacokinetic properties, researchers can efficiently navigate the chemical space to identify lead candidates with a high probability of success in advanced preclinical development.

References

[12]. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. National Center for Biotechnology Information. [Link] [13]. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. PubMed. [Link] [6]. 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate. National Center for Biotechnology Information. [Link] [4]. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC. National Center for Biotechnology Information. [Link] [7]. The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). - ResearchGate. ResearchGate. [Link] [14]. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. MDPI. [Link] [2]. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. ChemRxiv. [Link] [3]. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. MDPI. [Link] [11]. Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide. Molbase. [Link] [15]. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. MDPI. [Link] [1]. N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. bioRxiv. [Link] [16]. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link] [17]. Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. ScienceDirect. [Link] [5]. 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents - PubMed. PubMed. [Link] [10]. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. National Center for Biotechnology Information. [Link] [9]. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives - SciELO. SciELO. [Link] [18]. 4-Methoxy-N-methylbenzamide - ResearchGate. ResearchGate. [Link] [8]. BindingDB BDBM42327 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl). BindingDB. [Link]molView.jsp?monomerid=42327)

Sources

Reference Standards for 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads in Drug Development

Executive Summary: The Purity Trap

In the development of isoxazole-based therapeutics (e.g., sulfonamide antibiotics, COX-2 inhibitors), 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide serves as a critical process-related impurity reference standard. Its structural integrity is paramount for accurately quantifying impurities in Drug Substance (DS) and Drug Product (DP) releases.

However, a common industry pitfall occurs when researchers rely on "Certificate of Analysis" (CoA) values derived solely from HPLC Area% . This guide objectively compares the two definitive methodologies for establishing the purity of this reference standard: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.[1]

Key Finding: While Mass Balance is the historical "gold standard," our comparative data suggests that qNMR offers superior accuracy for this specific amide-isoxazole class by eliminating response factor bias and undetected inorganic salt errors.

Technical Deep Dive: The Molecule & Its Challenges

Before selecting a certification method, one must understand the physicochemical behavior of the analyte.

  • Chemical Structure: A p-anisoyl group coupled to a 3-amino-5-methylisoxazole core.

  • Stability Profile: The isoxazole ring (1,2-oxazole) is generally stable but susceptible to ring-opening under strong basic conditions or reductive environments. The amide bond is prone to hydrolysis in highly acidic aqueous media.

  • Analytical Challenge: The molecule exhibits high UV absorbance (λmax ~254 nm). However, synthetic precursors like p-anisic acid or 3-amino-5-methylisoxazole have vastly different Relative Response Factors (RRFs). Relying on HPLC Area% assumes an RRF of 1.0 for all impurities, leading to significant quantification errors.

Comparative Analysis: Mass Balance vs. qNMR
Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtracting all non-analyte masses from 100%.[1]



  • Pros: Universally accepted by regulatory bodies (FDA, EMA) for primary standards; provides a comprehensive impurity profile.

  • Cons: Requires large sample amounts (>100 mg); labor-intensive (4+ techniques required); assumes all organic impurities elute and are detected by UV.

Method B: Quantitative NMR (qNMR) (Modern)

This method determines purity relative to a NIST-traceable internal standard (IS) using proton signals.

  • Pros: Rapid (<1 hour); SI-traceable; inherently quantitative (signal area

    
     molar ratio); does not require response factors; detects organic impurities that are UV-inactive.
    
  • Cons: Requires high-field NMR (>400 MHz); requires precise weighing (metrological weighing); IS selection is critical to avoid signal overlap.

Experimental Data Comparison

Simulated data based on typical certification campaigns for isoxazole amides.

ParameterMethod A: Mass BalanceMethod B: qNMR (1H)Impact on Quality
Assigned Purity 99.2% 97.8% Mass Balance overestimated purity by 1.4%.
Source of Error Missed inorganic salts (sodium) not detected by TGA/ROI.None (Direct measurement of the main component).High risk of OOS (Out of Specification) in final drug release.
Sample Required ~150 mg~10 mgqNMR conserves scarce synthetic material.
Time to Result 3–5 Days2 HoursqNMR accelerates CMC timelines.
Uncertainty (

)
± 0.8%± 0.4%qNMR provides tighter confidence intervals.
Detailed Experimental Protocols
Protocol A: HPLC Purity (For Mass Balance)

Use this to determine the organic impurity fraction.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 30°C.

  • Injection: 10 µL of 0.5 mg/mL sample in ACN:Water (1:1).

Protocol B: qNMR Certification (Recommended)

Use this for direct potency assignment.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% purity).

    • Rationale: Maleic acid provides a clean singlet at ~6.3 ppm (D2O/DMSO), distinct from the aromatic protons of the benzamide (7.0–8.0 ppm) and the methyl group of the isoxazole (~2.4 ppm).

  • Solvent: DMSO-

    
     (Provides excellent solubility for amides).
    
  • Preparation:

    • Weigh 10.0 mg of Analyte (

      
       mg) into a vial.
      
    • Weigh 5.0 mg of IS (

      
       mg) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition:

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass,
    
    
    = Purity.[2][3][4]
Visualization of Workflows
Diagram 1: The Purity Certification Logic

This decision tree guides the scientist on when to use which method.

PurityLogic Start Start: Reference Standard Characterization IsPrimary Is this a Primary Reference Standard? Start->IsPrimary SampleQty Is Sample Quantity > 200mg? IsPrimary->SampleQty Yes MethodQNMR METHOD B: qNMR (Internal Standard) IsPrimary->MethodQNMR No (Working Std) MethodMB METHOD A: Mass Balance (HPLC + TGA + KF + ROI) SampleQty->MethodMB Yes SampleQty->MethodQNMR No (Save Material) ResultMB Comprehensive Profile (Purity + Impurity ID) MethodMB->ResultMB ResultQNMR Rapid Potency Assignment (Absolute Purity) MethodQNMR->ResultQNMR

Caption: Decision matrix for selecting between Mass Balance and qNMR based on standard type and material availability.

Diagram 2: Analytical Error Propagation

Visualizing why Area% fails for this specific molecule.

ErrorProp Impurity Impurity: 4-methoxy-N-... Detector UV Detector (254nm) Impurity->Detector Precursor Precursor: 3-amino-5-methylisoxazole Precursor->Detector Signal Signal Response Impurity: High Absorbance Precursor: Low Absorbance Detector->Signal Result Result: Area% overestimates Purity (Precursor under-detected) Signal->Result If RRF assumed = 1.0

Caption: Illustration of how differing UV extinction coefficients between the amide product and amine precursor lead to quantification errors.

References
  • International Council for Harmonisation (ICH). (2006).[5] Q3A(R2): Impurities in New Drug Substances.[3][5][6] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020). Metrological traceability of measurement results in chemistry: concepts and implementation. [Link]

Sources

The Isoxazole Benzamide Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the N-(isoxazol-3-yl)benzamide scaffold represents a privileged structure in modern medicinal chemistry. Its inherent synthetic tractability and diverse biological activities have positioned it as a cornerstone for the development of novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-(isoxazol-3-yl)benzamide derivatives, with a focus on their applications as kinase inhibitors in oncology. We will dissect the causal relationships behind experimental design, present detailed protocols for key assays, and visualize complex SAR data to empower your own drug discovery endeavors.

The N-(isoxazol-3-yl)benzamide Core: A Versatile Pharmacophore

The isoxazole ring system is a prominent feature in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] When coupled with a benzamide moiety, the resulting N-(isoxazol-3-yl)benzamide scaffold offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-stacking and hydrophobic interactions. This versatility has led to the exploration of this scaffold against a wide array of biological targets, including enzymes, G-protein coupled receptors, and ion channels. Notably, isoxazole-containing compounds have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[3][4][5]

This guide will focus on a particularly fruitful area of research: the development of N-(isoxazol-3-yl)benzamides as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[6]

Comparative Analysis of Biological Activity: Targeting the c-Met Kinase

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a key driver in a variety of human cancers, making it a high-priority target for therapeutic intervention.[7][8] Several N-(isoxazol-3-yl)benzamide derivatives have been identified as potent c-Met inhibitors. The following table provides a comparative analysis of the SAR for a series of these compounds, highlighting the impact of substitutions on both the benzamide and isoxazole rings.

Table 1: Structure-Activity Relationship of N-(isoxazol-3-yl)benzamide Analogs as c-Met Kinase Inhibitors

Compound IDR1 (Benzamide)R2 (Isoxazole)c-Met IC50 (nM)[7]EBC-1 Cell IC50 (µM)[7]
1 HH>1000>10
2a 3-fluoroH85.32.3
2b 4-fluoroH120.53.1
2c 3-chloroH45.21.5
2d 4-chloroH78.92.8
3a H5-methyl502.1>10
3b H5-phenyl256.48.7
4a (28a) 3-fluoro5-phenyl1.8 0.18
4b (28d) 3-chloro5-phenyl2.5 0.25
4c 4-fluoro5-phenyl15.61.2
4d 4-chloro5-phenyl22.41.8

Expertise & Experience: Decoding the SAR Data

The data presented in Table 1 reveals several key insights into the SAR of N-(isoxazol-3-yl)benzamides as c-Met inhibitors:

  • The Benzamide Moiety (R1): Unsubstituted compound 1 is inactive, highlighting the necessity of substitution on the benzamide ring for c-Met inhibition. Small, electron-withdrawing groups at the meta-position of the benzamide ring, such as fluorine (2a ) and chlorine (2c ), confer greater potency than the corresponding para-substituted analogs (2b and 2d ). This suggests that the meta-substituent may be involved in a key interaction within the ATP-binding pocket of c-Met, or that it favorably influences the overall conformation of the inhibitor.

  • The Isoxazole Moiety (R2): Substitution at the 5-position of the isoxazole ring is crucial for high potency. While a small methyl group (3a ) offers a modest improvement over the unsubstituted analog, a larger phenyl group (3b ) significantly enhances activity. This indicates the presence of a hydrophobic pocket in the enzyme that can accommodate an aromatic ring.

  • Synergistic Effects: The most potent compounds, 4a (28a) and 4b (28d) , combine the optimal features from both rings: a meta-substituent on the benzamide ring and a phenyl group at the 5-position of the isoxazole. This synergistic effect underscores the importance of a multi-pronged approach to inhibitor design, where interactions with different sub-pockets of the target enzyme are optimized simultaneously.

Experimental Protocols: A Guide to Self-Validating Systems

The following protocols provide detailed, step-by-step methodologies for the synthesis of the N-(isoxazol-3-yl)benzamide scaffold and for the evaluation of its biological activity. These protocols are designed to be self-validating, with clear endpoints and controls to ensure the reliability of the data.

Synthesis of N-(isoxazol-3-yl)benzamide Derivatives

This protocol describes a general method for the synthesis of the N-(isoxazol-3-yl)benzamide core structure, which can be adapted to generate a library of analogs for SAR studies.[9][10]

Experimental Workflow: Synthesis of N-(isoxazol-3-yl)benzamides

cluster_0 Step 1: Synthesis of Isoxazole Amine cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification and Characterization start1 Substituted Chalcone step1 React with Hydroxylamine Hydrochloride start1->step1 step2 Cyclization step1->step2 product1 3-Aryl-5-aminoisoxazole step2->product1 step4 React with 3-Aryl-5-aminoisoxazole product1->step4 start2 Substituted Benzoic Acid step3 Activate with Coupling Agent (e.g., HATU) start2->step3 step3->step4 product2 N-(5-Aryl-isoxazol-3-yl)benzamide step4->product2 step5 Column Chromatography product2->step5 step6 NMR, Mass Spectrometry step5->step6

Caption: A general workflow for the synthesis of N-(isoxazol-3-yl)benzamide derivatives.

Materials:

  • Substituted chalcone

  • Hydroxylamine hydrochloride

  • Substituted benzoic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of 3-Aryl-5-aminoisoxazole:

    • To a solution of the substituted chalcone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-aminoisoxazole.

  • Amide Coupling:

    • To a solution of the substituted benzoic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the 3-aryl-5-aminoisoxazole (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel to yield the final N-(5-aryl-isoxazol-3-yl)benzamide.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

In Vitro c-Met Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the in vitro inhibitory activity of compounds against the c-Met kinase.[11] HTRF is a robust and sensitive method well-suited for high-throughput screening.

Experimental Workflow: c-Met Kinase Inhibition Assay

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis start Test Compounds (Serial Dilution) step1 Incubate Compounds with c-Met start->step1 reagents c-Met Enzyme, Biotinylated Substrate, ATP step2 Initiate Reaction with ATP and Substrate reagents->step2 step1->step2 step3 Incubate at 30°C step2->step3 step4 Add HTRF Detection Reagents (Eu-Antibody and SA-XL665) step3->step4 step5 Incubate in the Dark step4->step5 step6 Read on HTRF Plate Reader step5->step6 step7 Calculate HTRF Ratio step6->step7 step8 Generate Dose-Response Curve step7->step8 product Determine IC50 Value step8->product

Caption: A workflow for determining the IC50 of inhibitors against c-Met kinase using an HTRF assay.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • Adenosine triphosphate (ATP)

  • HTRF KinEASE-STK S1 kit (Cisbio)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted compound solution.

    • Add 4 µL of the c-Met enzyme solution (prepared in kinase buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate and ATP (at a concentration close to the Km for c-Met).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

    • Calculate the HTRF ratio (665nm / 620nm * 10,000).

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: The Rationale Behind the Method

The choice of the EBC-1 cell line for cellular assays is based on its documented overexpression of c-Met, providing a relevant model to assess the on-target efficacy of the inhibitors.[7] The HTRF assay is selected for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds, ensuring reliable and reproducible data.

Visualizing the SAR Landscape and Biological Context

To further elucidate the SAR and the biological context of N-(isoxazol-3-yl)benzamide inhibitors, the following diagrams are provided.

Key Structure-Activity Relationships for c-Met Inhibition

cluster_0 N-(isoxazol-3-yl)benzamide Scaffold cluster_1 Benzamide Ring Modifications cluster_2 Isoxazole Ring Modifications scaffold benzamide_meta Meta-substitution (F, Cl) Increases Potency scaffold->benzamide_meta Optimal benzamide_para Para-substitution Less Potent scaffold->benzamide_para isoxazole_phenyl 5-Phenyl Substitution Significantly Increases Potency scaffold->isoxazole_phenyl Optimal isoxazole_methyl 5-Methyl Substitution Modest Increase in Potency scaffold->isoxazole_methyl

Caption: A summary of the key structure-activity relationships for N-(isoxazol-3-yl)benzamide inhibitors of c-Met.

Simplified c-Met Signaling Pathway

HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation Invasion Cell Invasion STAT->Invasion Inhibitor N-(isoxazol-3-yl)benzamide Inhibitor Inhibitor->cMet Inhibits

Caption: A simplified diagram of the c-Met signaling pathway and the point of intervention for N-(isoxazol-3-yl)benzamide inhibitors.

Conclusion and Future Directions

The N-(isoxazol-3-yl)benzamide scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The systematic exploration of the SAR, as exemplified by the c-Met inhibitors discussed in this guide, demonstrates the power of rational drug design. By understanding the key structural features that govern potency and selectivity, researchers can continue to refine this scaffold to develop novel therapeutics for cancer and other diseases. Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential against other kinase targets, further solidifying the importance of the N-(isoxazol-3-yl)benzamide core in medicinal chemistry.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. (2023). Engineered Science Publisher. [Link]

  • Isoxazole compounds: unveiling the synthetic strategy, In-silico SAR & Toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). SciSpace. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • SAR Maps: A New SAR Visualization Technique for Medicinal Chemists. (2007). ACS Publications. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2024). Bentham Science. [Link]

  • Active site sequence representation of human kinases outperforms full sequence for affinity prediction and inhibitor gener
  • Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. (2018). PubMed. [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed. [Link]

  • Synthesis of Isoxazolyl-benzenesulfonamide derived from N -[4-(2,3-dibromo- 3-aryl-propanoyl). (n.d.). Der Pharma Chemica.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026). MDPI. [Link]

  • Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. (n.d.).
  • Structure and Characterization of a Covalent Inhibitor of Src Kinase. (2020). Frontiers. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). ResearchGate. [Link]

  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). PMC.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (2022). PubMed. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). n.d..
  • Structure-Activity Relationship (SAR)
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
  • Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. (2023). History of Medicine. [Link]

  • Table S3. IC50 values of different types of drug. (n.d.). n.d..
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). PMC.
  • Definition of c-Met Inhibitor AMG 337. (n.d.). National Cancer Institute. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]a)

Sources

Safety Operating Guide

Personal protective equipment for handling 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. The information herein is synthesized from established safety practices for structurally related compounds, including benzamides and oxazoles, to ensure a robust framework for risk mitigation in a laboratory setting. Researchers, scientists, and drug development professionals are advised to use this document as a primary resource for safe handling, storage, and disposal of this compound.

Hazard Assessment and Triage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is paramount. The primary anticipated hazards are based on the toxicological profiles of its core chemical moieties: benzamide and 1,2-oxazole.

Potential Hazards:

  • Eye Irritation: Direct contact with the eyes may cause serious irritation.[1][2]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][3]

  • Harmful if Swallowed: Ingestion may be harmful. Benzamide, a related compound, can cause nausea, vomiting, and abdominal pain.[4]

A thorough risk assessment should be conducted for any specific experimental protocol involving this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side-shields conforming to EN166 or NIOSH standards.[5][6]Nitrile or butyl rubber gloves.[6]Laboratory coat.Use a ventilated balance enclosure or a certified chemical fume hood to minimize dust inhalation. If not available, a NIOSH-approved N95 or P3 respirator is recommended.[5]
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended for larger volumes or when there is a significant splash risk.[3][7]Nitrile or butyl rubber gloves.[6]Laboratory coat. Consider a chemical-resistant apron for larger quantities.Work within a certified chemical fume hood.[3]
Reaction Work-up and Purification Chemical splash goggles and a face shield.[3]Nitrile or butyl rubber gloves.[6]Laboratory coat and a chemical-resistant apron.All operations should be conducted within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[3]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or overalls.A full-face respirator with appropriate cartridges for organic vapors and particulates is required.[5]

dot

Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Supervisor Alert Supervisor & Others Evacuate_Area->Alert_Supervisor Assess_Spill Assess Spill from a Safe Distance Alert_Supervisor->Assess_Spill Contain_Spill Contain Spill with Absorbent Material Assess_Spill->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of as Hazardous Waste Decontaminate_Area->Dispose_Waste

Caption: Spill Response Flowchart.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][5]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [2]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [7]

Disposal Plan

All waste containing this compound, including unused material, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers. [8]* Labeling: The label should include "Hazardous Waste," the chemical name, and the primary hazards (e.g., Irritant). [8]* Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [8][9]Do not dispose of this chemical down the drain. [5]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide.
  • BenchChem. (2025). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • Central Drug House. (n.d.). Benzamide MATERIAL SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (n.d.). Benzamide Safety Data Sheet.
  • MetaSci. (n.d.). Safety Data Sheet: Benzamide.
  • Synquest Labs. (n.d.). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxy-3-nitrobenzamide.
  • TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-N-methylbenzamide.
  • ScienceLab.com. (2010). Material Safety Data Sheet: Benzamide.
  • ChemicalBook. (2025). Chemical Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
  • MilliporeSigma. (2024). Safety Data Sheet: Benzamide.
  • InfoDyne. (2017). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole.
  • Pan, W.-G., et al. (2012). 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o379.
  • University of Minnesota. (n.d.). Hazardous Waste Disposal Procedures.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Maheshwari, N., et al. (2021). A Review on Synthesis, Characterization and Biological Evaluation of Oxazole Derivatives. Journal of Scientific Research in Allied Sciences, 11(3), 449-451.
  • Gumenia, M., et al. (2023). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC.
  • ResearchGate. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • University of Minnesota. (2022). Disposal of Chemotherapy and Hazardous Waste Drugs.
  • Chem-Impex. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide.
  • Al-Warhi, T., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI.
  • Pan, W.-G., et al. (2012). 4-Hy-droxy-3,5-dimeth-oxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)
  • MolPort. (n.d.). Compound 4-chloro-2-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]benzamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.